(S)-Cinacalcet-D3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22F3N |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(1S)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m0/s1/i1D3 |
InChI Key |
VDHAWDNDOKGFTD-AVSFSGARSA-N |
Purity |
98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Cinacalcet-D3 chemical structure and properties
(S)-Cinacalcet-D3 is the deuterium-labeled S-enantiomer of Cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism.[] Its structural similarity to the parent drug, combined with its distinct mass, makes it an invaluable tool for researchers, particularly as an internal standard in bioanalytical assays. This guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and key experimental applications.
Chemical Identity and Properties
This compound is distinguished from (S)-Cinacalcet by the substitution of three hydrogen atoms with deuterium on the methyl group. This isotopic labeling is crucial for its use in mass spectrometry-based applications, as it allows for clear differentiation from the unlabeled analyte.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₉D₃F₃N | [][2] |
| Molecular Weight | 360.44 g/mol | [][2] |
| Appearance | White Solid | |
| Chemical Purity | ≥98% (by HPLC) | |
| Optical Purity | 100% (by chiral HPLC) | |
| Deuterium Incorporation | ≥99% atom D | |
| Synonyms | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine |
The compound is also commonly available as a hydrochloride salt, which exhibits different solubility profiles.
Table 2: Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₀D₃ClF₃N | |
| Molecular Weight | 396.89 g/mol | |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
Mechanism of Action
This compound shares its mechanism of action with Cinacalcet. It acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), which is highly expressed on the surface of chief cells in the parathyroid gland. By binding to a site distinct from the calcium-binding site, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This sensitization means that lower concentrations of blood calcium are required to activate the receptor. Activation of the CaSR initiates an intracellular signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH). The resulting decrease in circulating PTH leads to a reduction in serum calcium levels.
Experimental Protocols and Applications
The principal application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Cinacalcet in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for correcting analytical variability during sample preparation and analysis, thereby enhancing the accuracy and precision of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Protocol: Bioanalytical Quantification of Cinacalcet in Human Plasma
This section details a representative experimental protocol for the LC-MS/MS analysis of Cinacalcet using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of a working solution of this compound (as the internal standard).
-
To precipitate plasma proteins, add 500 µL of acetonitrile.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet the precipitated proteins.
-
Carefully transfer the resulting supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A reverse-phase column, such as an Eclipse Plus C18, is typically used.
-
Mobile Phase: Gradient elution with a mixture of organic solvent (e.g., methanol) and an aqueous solution containing a modifier like ammonium formate.
-
Flow Rate: A typical flow rate is around 0.6 mL/min.
-
Ionization: Positive electrospray ionization (ESI+) is employed.
-
Detection: The analysis is performed using Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Cinacalcet and this compound.
Synthesis Overview
While a specific synthesis protocol for the deuterated variant is proprietary, the synthesis of the parent compound, Cinacalcet hydrochloride, provides a likely framework. An optimized industrial process involves a six-step synthesis starting from 3-(trifluoromethyl)benzaldehyde and malonic acid. The key stages include Knoevenagel condensation, catalytic hydrogenation, chloro-substitution, condensation, reduction, and a final salification step to yield the hydrochloride salt. To produce this compound, a deuterated methylating agent or a precursor already containing the deuterated methyl group would be introduced at the appropriate step in the synthesis. This process has been refined to achieve high yield (54.4%) and purity (99.98%).99.98%). [19]
References
Synthesis of Deuterated (S)-Cinacalcet: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthetic Strategy
The proposed synthesis of deuterated (S)-Cinacalcet follows a convergent approach, culminating in the reductive amination of a key aldehyde intermediate with a chiral amine. Deuterium is strategically introduced in the final reductive amination step using a deuterated reducing agent, a common and efficient method for site-specific isotopic labeling.
The overall synthesis can be divided into two main parts:
-
Synthesis of the aldehyde intermediate: 3-(3-(Trifluoromethyl)phenyl)propanal.
-
Reductive amination and deuteration: Reaction of the aldehyde with (R)-1-(naphthalen-1-yl)ethylamine in the presence of a deuterated reducing agent to yield the final deuterated (S)-Cinacalcet.
II. Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of non-deuterated (S)-Cinacalcet, which can serve as a benchmark for the proposed deuterated synthesis. The data for the deuterated compound are projected and should be considered hypothetical until experimentally verified.
Table 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| 1 | Knoevenagel Condensation | 3-(Trifluoromethyl)benzaldehyde | 3-(3-(Trifluoromethyl)phenyl)acrylic acid | ~95 | >99 | [1] |
| 2 | Catalytic Hydrogenation | 3-(3-(Trifluoromethyl)phenyl)acrylic acid | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | ~98 | >99 | [1] |
| 3 | Esterification | 3-(3-(Trifluoromethyl)phenyl)propanoic acid | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate | ~97 | >99 | [2] |
| 4 | Reduction to Alcohol | Methyl 3-(3-(trifluoromethyl)phenyl)propanoate | 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | ~95 | >99 | [2] |
| 5 | Oxidation to Aldehyde | 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 3-(3-(Trifluoromethyl)phenyl)propanal | ~85 | >98 | [2] |
Table 2: Synthesis of (S)-Cinacalcet and Deuterated (S)-Cinacalcet
| Step | Reaction | Starting Materials | Product | Reducing Agent | Yield (%) | Enantiomeric Excess (%) | Isotopic Purity (%) |
| 6a | Reductive Amination | 3-(3-(Trifluoromethyl)phenyl)propanal, (R)-1-(Naphthalen-1-yl)ethylamine | (S)-Cinacalcet | Sodium triacetoxyborohydride | ~85-90 | >99 | N/A |
| 6b | Proposed Deuterated Reductive Amination | 3-(3-(Trifluoromethyl)phenyl)propanal, (R)-1-(Naphthalen-1-yl)ethylamine | Deuterated (S)-Cinacalcet | Sodium triacetoxyborodeuteride | ~85-90 (projected) | >99 (projected) | >98 (projected) |
III. Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the proposed synthesis of deuterated (S)-Cinacalcet.
Part 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanal
Step 1: Knoevenagel Condensation to form 3-(3-(Trifluoromethyl)phenyl)acrylic acid
-
To a solution of 3-(trifluoromethyl)benzaldehyde (1.0 eq) in pyridine (2 vol), add malonic acid (1.5 eq) and piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-(3-(trifluoromethyl)phenyl)acrylic acid.
Step 2: Catalytic Hydrogenation to form 3-(3-(Trifluoromethyl)phenyl)propanoic acid
-
In a hydrogenation vessel, dissolve 3-(3-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in methanol (10 vol).
-
Add 5% Palladium on carbon (Pd/C) (0.01 eq).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 12-16 hours.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-(trifluoromethyl)phenyl)propanoic acid.
Step 3: Esterification to form Methyl 3-(3-(trifluoromethyl)phenyl)propanoate
-
To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 3-(3-(trifluoromethyl)phenyl)propanoate.
Step 4: Reduction to form 3-(3-(Trifluoromethyl)phenyl)propan-1-ol
-
To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C, add a solution of methyl 3-(3-(trifluoromethyl)phenyl)propanoate (1.0 eq) in THF (5 vol) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to yield 3-(3-(trifluoromethyl)phenyl)propan-1-ol.
Step 5: Oxidation to form 3-(3-(Trifluoromethyl)phenyl)propanal
-
To a solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) (10 vol) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 3-(3-(trifluoromethyl)phenyl)propan-1-ol (1.0 eq) in DCM (5 vol) dropwise.
-
Stir for an additional 45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Add water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify by column chromatography to obtain 3-(3-(trifluoromethyl)phenyl)propanal.
Part 2: Proposed Synthesis of Deuterated (S)-Cinacalcet
Step 6: Deuterated Reductive Amination
-
In a reaction vessel, dissolve 3-(3-(trifluoromethyl)phenyl)propanal (1.0 eq) and (R)-1-(naphthalen-1-yl)ethylamine (1.05 eq) in anhydrous dichloromethane (DCM) (10 vol).
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborodeuteride (NaBH(OAc)₃D) (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield deuterated (S)-Cinacalcet.
-
The final product can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
IV. Visualizations
Proposed Synthetic Pathway for Deuterated (S)-Cinacalcet
Caption: Proposed synthesis of deuterated (S)-Cinacalcet.
Experimental Workflow for Deuterated Reductive Amination
Caption: Workflow for the deuterated reductive amination step.
References
(S)-Cinacalcet-D3 as an Internal Standard: A Technical Guide to its Analytical Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-Cinacalcet-D3 and its core function as an internal standard in bioanalytical assays. The document details the pharmacological context of Cinacalcet, the analytical mechanism of its deuterated analog, and comprehensive experimental protocols for its application in quantitative analysis.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variability in instrument response. An ideal internal standard exhibits physicochemical properties nearly identical to the analyte. Stable isotope-labeled (SIL) compounds, such as the deuterated this compound, are considered the gold standard for internal standards in mass spectrometry.[1][2] They co-elute with the analyte, experience similar ionization efficiency, and correct for matrix effects, ensuring the highest possible accuracy and precision in quantification.[1][2][3]
Pharmacological Context: The Mechanism of Action of Cinacalcet
To understand the importance of accurately quantifying Cinacalcet, it is essential to first understand its pharmacological role. Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR) located on the chief cells of the parathyroid gland. By increasing the CaSR's sensitivity to extracellular calcium, Cinacalcet mimics the effect of high calcium levels, which in turn activates intracellular signaling pathways to inhibit the synthesis and secretion of parathyroid hormone (PTH). This action effectively reduces elevated levels of PTH, calcium, and phosphorus in the blood, making Cinacalcet a critical therapy for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.
The primary signaling cascade initiated by CaSR activation involves the Gq/11 protein pathway, which stimulates Phospholipase C (PLC). This leads to an increase in intracellular calcium, ultimately resulting in the suppression of PTH secretion.
Analytical Mechanism of this compound as an Internal Standard
The "mechanism of action" for this compound as an internal standard is purely analytical. It is designed to track the analyte (Cinacalcet) through the entire analytical process.
-
Chemical and Physical Similarity : this compound has the same core chemical structure as Cinacalcet, with the only difference being the substitution of three hydrogen atoms with three deuterium atoms. This small change in mass does not significantly alter its chemical properties, such as polarity, pKa, and solubility.
-
Identical Behavior in Sample Preparation : Because of its chemical similarity, this compound behaves identically to Cinacalcet during sample preparation steps like protein precipitation or liquid-liquid extraction. Any analyte lost during these steps will be matched by a proportional loss of the internal standard.
-
Co-elution in Chromatography : During liquid chromatography, this compound has the same retention time as Cinacalcet, meaning they elute from the chromatography column at the same time. This is crucial as it ensures both compounds enter the mass spectrometer under identical conditions, correcting for any time-dependent variations like ion suppression.
-
Differential Detection in Mass Spectrometry : In the mass spectrometer, compounds are separated based on their mass-to-charge ratio (m/z). Due to the presence of deuterium atoms, this compound has a higher mass than Cinacalcet. This mass difference allows the detector to distinguish between the analyte and the internal standard, measuring the signal intensity for each compound separately.
-
Accurate Quantification : A known amount of this compound is added to every sample, calibrator, and quality control. The final concentration of Cinacalcet is calculated based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio remains constant even if sample is lost or instrument response fluctuates, leading to highly accurate and precise quantification.
Standard Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Cinacalcet in a plasma sample using this compound as an internal standard.
Experimental Protocols
The following protocols are synthesized from validated LC-MS/MS methods for the quantification of Cinacalcet in human plasma using this compound as an internal standard.
Method 1: Protein Precipitation This method is noted for its speed and simplicity, making it suitable for high-throughput analysis.
-
Sample Preparation :
-
To 100 µL of human plasma, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for approximately 15-30 seconds.
-
Centrifuge the sample at high speed (e.g., 20,000 x g) for 5 minutes.
-
Transfer the resulting supernatant for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions :
-
Column : Eclipse Plus C18 or equivalent (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase : Gradient elution using a system such as methanol-water with an ammonium formate buffer.
-
Flow Rate : 0.6 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection : Multiple Reaction Monitoring (MRM).
-
Method 2: Liquid-Liquid Extraction (LLE) This method provides a cleaner sample extract, potentially reducing matrix effects.
-
Sample Preparation :
-
Spike plasma sample with this compound internal standard.
-
Add an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to facilitate the extraction of Cinacalcet and the internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions :
-
Column : C18 column.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile-water (95:5, v/v) with 0.2% formic acid.
-
Elution : Gradient elution.
-
Quantitative Data and Performance Characteristics
The use of this compound allows for the development of robust and reliable assays. Below are typical performance characteristics compiled from validated methods.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
|---|---|---|---|
| Cinacalcet | 358.1 | 155.1 | ESI+ |
| this compound | 361.1 (approx.) | 155.1 (or other stable fragment) | ESI+ |
(Note: The exact m/z for this compound may vary slightly based on the specific deuteration pattern, but will be +3 Da higher than the analyte).
Table 2: Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 0.1 - 50 ng/mL | |
| 0.3 - 150 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Inter- and Intra-Assay Precision (CV%) | < 15% | |
| Accuracy | Within 85-115% of nominal value |
| Extraction Recovery | 95.7% - 102.9% | |
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Cinacalcet. Its analytical mechanism of action is rooted in its structural identity to the analyte, which allows it to meticulously track and correct for procedural variations. The use of this stable isotope-labeled standard in validated LC-MS/MS methods ensures high precision, accuracy, and reliability, providing the robust quantitative data essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
References
physical and chemical characteristics of (S)-Cinacalcet-D3
An In-depth Technical Guide to (S)-Cinacalcet-D3
Introduction
This compound is the deuterated form of (S)-Cinacalcet, a calcimimetic agent. Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR) by increasing its sensitivity to extracellular calcium.[1][2] This action leads to a reduction in the secretion of parathyroid hormone (PTH), which subsequently lowers serum calcium levels.[3][4] this compound is primarily utilized as an internal standard in analytical chemistry, specifically for the quantification of Cinacalcet in biological matrices like human plasma using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[5] Its stable isotope-labeled nature ensures accurate and precise measurements in pharmacokinetic and metabolic studies.
Physical and Chemical Characteristics
The physical and chemical properties of this compound and its commonly used hydrochloride salt are summarized below. Deuteration involves replacing three hydrogen atoms with deuterium on the methyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (S)-α-(Methyl-d3)-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine | |
| Molecular Formula | C₂₂H₁₉D₃F₃N | |
| Molecular Weight | 360.44 g/mol | |
| CAS Number | 694495-47-1 (for unlabeled) | |
| Appearance | White solid | |
| Chemical Purity | ≥98% (by HPLC) | |
| Optical Purity | ≥100% (by chiral HPLC) | |
| Isotopic Purity | ≥99% atom D |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | (αR)-α-(methyl-d₃)-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine, monohydrochloride | |
| Molecular Formula | C₂₂H₂₀D₃ClF₃N | |
| Molecular Weight | 396.89 g/mol | |
| CAS Number | 1217809-88-5 (for unlabeled) | |
| Appearance | A solid | |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage | -20°C | |
| Stability | ≥ 4 years (at -20°C) |
Mechanism of Action: Allosteric Modulation of CaSR
Cinacalcet functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) predominantly found on the surface of chief cells in the parathyroid gland. By binding to the transmembrane domain of the CaSR, Cinacalcet induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions. This heightened sensitivity means that lower concentrations of serum calcium are sufficient to activate the receptor.
Activation of the CaSR initiates a downstream signaling cascade via the Gq pathway, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, increasing cytosolic calcium concentrations. This elevation in intracellular calcium inhibits the synthesis and secretion of parathyroid hormone (PTH). The resulting decrease in circulating PTH levels leads to reduced serum calcium and phosphorus.
Experimental Protocols
The characterization and quantification of this compound and its non-deuterated counterpart rely on standard analytical techniques. A representative protocol for purity analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below.
Objective: To determine the chemical purity of a Cinacalcet HCl bulk sample.
Instrumentation and Reagents:
-
Instrument: Waters HPLC e2695 series with a UV-Vis detector or equivalent.
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm particle size).
-
Reagents: Potassium dihydrogen phosphate, orthophosphoric acid, acetonitrile (HPLC grade), and HPLC grade water.
Methodology:
-
Buffer Preparation: Prepare a phosphate buffer by dissolving 7.0 grams of potassium dihydrogen phosphate in 1000 mL of HPLC water. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase Preparation: The mobile phase consists of the phosphate buffer and acetonitrile in a 40:60 v/v ratio. The mobile phase also serves as the diluent.
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of the Cinacalcet HCl reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.
-
Further dilute 1.5 mL of this stock solution into a 10 mL volumetric flask with the diluent to achieve a final concentration of 15 µg/mL.
-
-
Sample Solution Preparation: Prepare the sample solution using the bulk drug substance at a concentration equivalent to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Cinacalcet is approximately 2.8 minutes under these conditions. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
References
(S)-Cinacalcet-D3 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for (S)-Cinacalcet-D3
For researchers, scientists, and drug development professionals, understanding the quality and purity of a deuterated active pharmaceutical ingredient (API) like this compound is paramount for its use as an internal standard in pharmacokinetic studies or as a tool in metabolic research. The Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the identity, purity, and quality of a specific batch of this material. This guide explains the key components of a typical CoA for this compound, detailing the experimental methods used and presenting the data in a clear, accessible format.
Data Presentation
The quantitative data for a representative batch of this compound are summarized in the tables below. These tables provide a clear overview of the material's specifications and the analytical results obtained.
Table 1: Identification and Physicochemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Molecular Formula | - | C₂₂H₁₉D₃F₃N | Conforms |
| Molecular Weight | Mass Spectrometry | 360.44 g/mol | Conforms |
| Solubility | Visual Inspection | Soluble in Methanol, DMSO | Conforms |
| ¹H NMR | NMR Spectroscopy | Structure conforms to reference | Conforms |
| Mass Spectrum | LC-MS | Conforms to reference spectrum | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Optical Purity (S-enantiomer) | Chiral HPLC | ≥ 99.0% enantiomeric excess | 99.8% ee |
| Isotopic Purity (% Atom D) | Mass Spectrometry / NMR | ≥ 98% | 99.2% |
| Residual Solvents | GC-HS (USP <467>) | Meets USP <467> limits | Conforms |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of this compound by separating it from any process-related impurities or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm) or equivalent.[1]
-
Mobile Phase: A mixture of Phosphate buffer (pH 3.0, adjusted with ortho-phosphoric acid) and Acetonitrile in a 40:60 v/v ratio.[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: A standard solution of this compound is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: The sample is prepared in the mobile phase at the same concentration as the standard solution.
-
System Suitability: The system is deemed suitable for use if the tailing factor for the this compound peak is not more than 2.0, and the theoretical plates are not less than 2000.
-
Calculation: The purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Optical Purity
This method is employed to separate the (S)-enantiomer of Cinacalcet-D3 from its inactive (R)-enantiomer to determine the enantiomeric excess.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: Chiralpak-IA (250 x 4.6 mm, 5 µm particle size) or equivalent.[2]
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid in a 95:5:0.1 v/v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 223 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A solution of a racemic mixture of Cinacalcet is prepared to verify the resolution of the two enantiomers.
-
Sample Preparation: The this compound sample is dissolved in the mobile phase.
-
System Suitability: The resolution between the (S)- and (R)-enantiomer peaks should be greater than 3.0.
-
Calculation: The enantiomeric excess (ee) is calculated using the formula: ee (%) = [((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer))] x 100.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is used to confirm the molecular weight and structure of this compound and to determine its isotopic purity.
-
Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a tandem mass spectrometer (MS/MS).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Full scan for molecular weight confirmation and Multiple Reaction Monitoring (MRM) for quantification of isotopic distribution.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.
-
Identity Confirmation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the structure by comparing the fragmentation pattern with that of a non-deuterated standard.
-
Isotopic Purity Determination: The relative intensities of the ions corresponding to the deuterated species (d₃) and any lower deuterated (d₀, d₁, d₂) or non-deuterated species are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule, while both ¹H and ¹³C NMR can be used to assess the degree and position of deuterium incorporation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR for Structural Confirmation: The ¹H NMR spectrum should be consistent with the structure of (S)-Cinacalcet, with the notable absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium.
-
Determination of Deuterium Incorporation: The percentage of deuterium incorporation is determined by comparing the integral of the residual proton signal at the deuterated position with the integrals of other non-deuterated protons in the molecule.
Residual Solvents Analysis (GC-HS)
This analysis is performed to quantify any residual organic solvents that may be present from the manufacturing process, following the guidelines of USP <467>.
-
Instrumentation: A Gas Chromatography (GC) system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Procedure: The sample is dissolved in a suitable solvent in a headspace vial and heated. The vapor phase is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents. The results are evaluated against the limits specified in USP <467> for Class 1, 2, and 3 solvents.
Residue on Ignition
This test, as per USP <281>, is used to determine the amount of inorganic impurities in the organic substance.
-
Procedure: A known weight of the sample is ignited in the presence of sulfuric acid in a muffle furnace at a specified temperature (e.g., 600 ± 50 °C) until all carbon has been consumed. The weight of the remaining residue is then determined and expressed as a percentage of the initial sample weight.
Mandatory Visualizations
Signaling Pathway of Cinacalcet
Cinacalcet acts as a calcimimetic by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells. This enhances the receptor's sensitivity to extracellular calcium, leading to a downstream signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH).
Caption: Signaling pathway of this compound action on the calcium-sensing receptor.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a batch of this compound, from sample receipt to the final issuance of the Certificate of Analysis.
Caption: Experimental workflow for the analysis of this compound.
References
Commercial Availability and Research Applications of (S)-Cinacalcet-D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cinacalcet-D3 is a deuterated analog of (S)-Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The primary application of this compound in a research setting is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Cinacalcet in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the commercial availability of this compound, its physicochemical properties, detailed experimental protocols for its use in bioanalytical methods, and an exploration of the signaling pathway of its non-deuterated counterpart, Cinacalcet.
Commercial Availability and Product Specifications
This compound and its hydrochloride salt are commercially available from several suppliers for research purposes. The availability and product specifications from various vendors are summarized below.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Immunomart | This compound | - | C₂₂H₁₉D₃F₃N | 360.43 | - | Currently out of stock.[1] |
| MedChemExpress | This compound | - | - | - | - | Available upon quotation.[2] |
| MedChemExpress | This compound hydrochloride | 2673269-84-4 | C₂₂H₂₀D₃ClF₃N | 396.89 | - | In stock.[3] |
| Expert Synthesis Solutions (ESS) | This compound | 694495-47-1 (unlabelled) | C₂₂H₁₉D₃F₃N | 360.44 | 98% CP by HPLC; 100% OP by chiral HPLC; 99% atom D | In stock.[4] |
| Expert Synthesis Solutions (ESS) | This compound Hydrochloride | 1217809-88-5 (unlabelled) | C₂₂H₂₀D₃ClF₃N | 396.89 | 96.8% CP by HPLC; 100% OP by chiral HPLC; 99% atom D | In stock.[5] |
| Cayman Chemical | Cinacalcet-d3 (hydrochloride) | 2749807-20-1 | C₂₂H₁₉D₃F₃N • HCl | 396.9 | ≥99% deuterated forms (d₁-d₃) | In stock. |
| Simson Pharma Limited | Cinacalcet-D3 Hydrochloride | 1185097-33-9 | C₂₂H₂₀D₃ClF₃N | 396.89 | - | In stock. |
The Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is considered the gold standard by regulatory bodies like the FDA and EMA. Deuterated standards, such as this compound, are ideal because their physicochemical properties are nearly identical to the analyte of interest (Cinacalcet). This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer. The co-elution of the analyte and the deuterated internal standard helps to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise quantification.
Experimental Protocols for Bioanalytical Quantification of Cinacalcet using this compound
The following are generalized experimental protocols for the quantification of Cinacalcet in human plasma using this compound as an internal standard, based on methodologies described in the literature.
Method 1: Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of this compound in a suitable solvent (e.g., methanol).
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Eclipse Plus C18).
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and a modifier like ammonium formate is commonly employed.
-
Flow Rate: Typically around 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cinacalcet: m/z 358.1 → 155.1
-
This compound: m/z 361.1 → 158.1
-
-
Method 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to protein precipitation.
-
Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are generally similar to those used in the protein precipitation method, with potential minor adjustments to the mobile phase composition and gradient profile to optimize separation.
-
Experimental Workflow
The general workflow for a pharmacokinetic study utilizing this compound as an internal standard is depicted in the following diagram.
Caption: A typical experimental workflow for a pharmacokinetic study of Cinacalcet using this compound.
Signaling Pathway of Cinacalcet
This compound is a research tool used for the quantification of Cinacalcet. The biological activity resides in the non-deuterated Cinacalcet, which functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). The CaSR is a G protein-coupled receptor (GPCR) that plays a critical role in maintaining calcium homeostasis.
Cinacalcet binds to the transmembrane domain of the CaSR, increasing the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity leads to the activation of downstream signaling pathways, primarily through the Gαq/11 protein. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). In the parathyroid gland, this signaling cascade ultimately leads to the inhibition of parathyroid hormone (PTH) synthesis and secretion.
Recent studies also suggest that Cinacalcet may act as a spatially-biased allosteric modulator, preferentially enhancing CaSR signaling from endosomal membranes after receptor internalization.
The signaling pathway of Cinacalcet is illustrated in the diagram below.
References
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Isotopic Purity of (S)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cinacalcet-D3 is the deuterium-labeled form of (S)-Cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.[1] The "(S)" designation refers to the specific stereoisomer, while "D3" indicates that three hydrogen atoms on the methyl group have been replaced by deuterium. Its primary application in research and drug development is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Cinacalcet by mass spectrometry.[2][3]
The use of a deuterated internal standard is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of pharmacokinetic and therapeutic drug monitoring studies.[4][5] The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity—the extent to which the intended deuterium atoms are incorporated and the absence of unlabeled (D0) or partially labeled (D1, D2) species. This guide provides a detailed overview of the isotopic purity, analytical methodologies for its determination, and the synthetic considerations for this compound.
Isotopic Purity and Distribution
The isotopic purity of a deuterated compound is a critical parameter that defines its quality. It is typically expressed as the percentage of the target molecule that contains the specified number of deuterium atoms (isotopic enrichment) and the distribution of other isotopic variants. For this compound, the deuteration is specifically located on the α-methyl group.
Quantitative data from suppliers indicates a high level of isotopic enrichment. This information is summarized in the table below.
Table 1: Quantitative Data for this compound Isotopic Purity
| Parameter | Specification | Source |
| Isotopic Enrichment | 99 atom % D | Expert Synthesis Solutions |
| Deuterated Forms | ≥99% (sum of d1, d2, d3) | Cayman Chemical |
| Chemical Purity | 98% (by HPLC) | Expert Synthesis Solutions |
| Optical Purity | 100% (by chiral HPLC) | Expert Synthesis Solutions |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the confirmation of the deuterium label's position are primarily achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HR-MS) is the definitive technique for assessing isotopic enrichment and distribution. The method relies on the mass difference between hydrogen (¹H) and deuterium (²H), which results in a predictable mass shift.
3.1.1 Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is the standard for both quantifying cinacalcet in biological samples and for assessing the isotopic purity of the this compound standard itself.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Chromatographic Separation: The solution is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of methanol or acetonitrile and water, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: The HPLC eluent is introduced into a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: The instrument is set to perform a full scan analysis over a mass range that includes the molecular ions of unlabeled Cinacalcet and its deuterated isotopologues. The key mass-to-charge ratios (m/z) are:
-
Cinacalcet (D0): [M+H]⁺ ≈ 358.1
-
Cinacalcet-D1: [M+H]⁺ ≈ 359.1
-
Cinacalcet-D2: [M+H]⁺ ≈ 360.1
-
Cinacalcet-D3: [M+H]⁺ ≈ 361.1
-
-
Data Analysis: The isotopic purity is calculated by integrating the peak areas for each isotopic ion in the extracted ion chromatogram. The relative percentage of the D3 isotopologue compared to the D0, D1, and D2 species determines the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides isotopic distribution, NMR spectroscopy (¹H-NMR, ²H-NMR, and ¹³C-NMR) is used to confirm the structural integrity and the precise location of the deuterium labels. For this compound, the absence of a proton signal for the methyl group in the ¹H-NMR spectrum and the presence of a corresponding signal in the ²H-NMR spectrum would confirm the site of deuteration. Quantitative NMR (qNMR) can also be employed to determine isotopic abundance with high accuracy.
Synthetic Considerations
The synthesis of this compound involves the preparation of the core (S)-Cinacalcet molecule followed by the introduction of the deuterated methyl group. While specific proprietary synthesis routes may vary, a general approach can be inferred from the literature on Cinacalcet synthesis.
A common strategy involves the reductive amination of a suitable precursor with a deuterated methyl source. For instance, the secondary amine precursor of Cinacalcet could be reacted with deuterated formaldehyde (CD₂O) in the presence of a reducing agent (Eschweiler-Clarke reaction) or by direct alkylation using a deuterated methylating agent like methyl-D3 iodide (CD₃I).
Mechanism of Action: Signaling Pathway
Cinacalcet functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor located on the surface of parathyroid gland cells. By binding to the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This enhancement leads to the activation of a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels subsequently lowers blood calcium concentrations.
References
An In-depth Technical Guide on the Solubility of (S)-Cinacalcet-D3 in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of (S)-Cinacalcet-D3 in various organic solvents, intended for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the mechanism of action of Cinacalcet.
Quantitative Solubility Data
The solubility of Cinacalcet hydrochloride in several organic solvents has been reported. This data is crucial for the development of in vitro assays, formulation studies, and preclinical research.[1] The following table summarizes the available quantitative solubility data.
| Solvent | Solubility (approx.) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[3], 50 mg/mL (ultrasonic and warming may be needed)[4] |
| Ethanol | ~30 mg/mL |
| Dimethyl Formamide (DMF) | ~30 mg/mL |
| Methanol | Soluble (exact value not specified) |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
It is important to note that for aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer of choice for maximum solubility.
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. This method involves establishing an equilibrium between the dissolved and undissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Vials with screw caps
-
Orbital shaker or rotator in a constant temperature bath or incubator
-
Centrifuge
-
Chemically inert filters (e.g., PTFE syringe filter)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator. The agitation should be performed at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter that does not absorb the solute.
-
Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as HPLC. A calibration curve generated from standard solutions of known concentrations should be used for accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Mechanism of Action of Cinacalcet
Cinacalcet is a calcimimetic agent, meaning it mimics the action of calcium on tissues. Its primary mechanism of action involves the allosteric modulation of the calcium-sensing receptor (CaSR), a G-protein coupled receptor located on the chief cells of the parathyroid gland.
By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity means that lower concentrations of calcium are sufficient to activate the receptor, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels leads to a decrease in serum calcium concentrations.
The activation of the CaSR stimulates G-protein pathways, predominantly Gq and Gi. This leads to the activation of phospholipase C and an increase in inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an influx of intracellular calcium. The elevated intracellular calcium levels inhibit the secretion of PTH.
Caption: Signaling pathway of Cinacalcet's mechanism of action on parathyroid cells.
References
(S)-Cinacalcet-D3: A Technical Overview for Researchers
(S)-Cinacalcet-D3 is the deuterated analog of (S)-Cinacalcet, a calcimimetic agent utilized in the management of hyperparathyroidism. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and analytical applications, tailored for researchers, scientists, and professionals in drug development. The inclusion of deuterium (D) in place of hydrogen atoms provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies.
Core Physicochemical Properties
This compound is a stable, isotopically labeled form of (S)-Cinacalcet. Its fundamental properties are crucial for its application in analytical and research settings.
| Property | Value | Citation |
| Molecular Formula | C22H19D3F3N | [1][2] |
| Molecular Weight | 360.44 g/mol | [2] |
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet, and by extension its deuterated form, functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[3][4] The CaSR, a G-protein coupled receptor, is predominantly located on the chief cells of the parathyroid gland and plays a pivotal role in regulating calcium homeostasis.
By binding to the transmembrane domain of the CaSR, Cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This amplification of the calcium signal leads to the activation of downstream signaling pathways, even at lower ambient calcium concentrations. The primary consequence is the inhibition of parathyroid hormone (PTH) synthesis and secretion, which in turn leads to a reduction in serum calcium levels.
The signaling cascade initiated by the activation of the CaSR involves the Gq and Gi proteins. Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations, which is the direct trigger for the suppression of PTH secretion.
Analytical Applications and Experimental Protocols
This compound is primarily employed as an internal standard in the quantitative analysis of Cinacalcet in biological matrices, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated nature ensures that it co-elutes with the non-labeled analyte and exhibits similar ionization efficiency, while its mass difference allows for distinct detection.
Experimental Protocol: Quantification of Cinacalcet in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the determination of Cinacalcet concentrations in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 20 µL of the this compound internal standard working solution (e.g., 50 ng/mL).
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for approximately 15 seconds.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well of a 96-well plate for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reverse-phase column, such as a C18 column (e.g., X-Terra Symmetry C18, 4.6 x 150mm; 5 μm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., ammonium formate).
-
Flow Rate: A typical flow rate is around 0.6 mL/min.
-
Injection Volume: A standard injection volume is 20 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cinacalcet: m/z 358.2 → 155.2
-
This compound (Internal Standard): m/z 361.2 → 155.2 (Note: The precursor ion mass will be higher due to the three deuterium atoms).
-
4. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Cinacalcet to this compound against the known concentrations of Cinacalcet standards.
-
The concentration of Cinacalcet in the unknown plasma samples is then determined from this calibration curve.
Quantitative Data on Cinacalcet Efficacy
The clinical efficacy of Cinacalcet has been extensively studied. The following tables summarize key quantitative findings from various clinical trials and meta-analyses.
Table 1: Effect of Cinacalcet on Serum Biomarkers in Patients with Secondary Hyperparathyroidism
| Parameter | Mean Difference (MD) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Citation |
| Serum PTH (SMD) | -0.56 | -0.76 to -0.37 | p = 0.001 | |
| Serum Calcium (MD) | -0.82 mg/dL | -1.02 to -0.61 | p < 0.001 | |
| Serum Phosphorus (MD) | -0.57 mg/dL | -0.97 to -0.18 | p = 0.005 | |
| Calcium x Phosphorus Product (MD) | -9.41 mg²/dL² | -10.00 to -8.82 | p < 0.001 |
Table 2: Relative Risk (RR) of Adverse Events Associated with Cinacalcet Use
| Adverse Event | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Citation |
| Nausea | 2.29 | 1.73 to 3.05 | p = 0.001 | |
| Vomiting | 1.90 | 1.70 to 2.11 | p = 0.001 | |
| Hypocalcemia | 5.77 | 0.17 to 194.05 | p = 0.33 | |
| Muscle Spasms | 1.13 | 0.66 to 1.95 | p = 0.65 | |
| Diarrhea | 1.13 | 0.72 to 1.80 | p = 0.59 |
Experimental Workflow for Bioanalytical Method Development
The development of a robust bioanalytical method for Cinacalcet quantification using this compound follows a structured workflow.
This comprehensive guide provides foundational knowledge on this compound for its effective application in research and development. The provided data and protocols serve as a starting point for further investigation and assay development.
References
The Role of Deuterium Labeling in (S)-Cinacalcet-D3: A Technical Guide to Enhancing Metabolic Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the strategic application of deuterium labeling to (S)-Cinacalcet, resulting in (S)-Cinacalcet-D3. It explores the foundational principles of the deuterium kinetic isotope effect (KIE) and its potential to enhance the metabolic profile of Cinacalcet. While direct, publicly available comparative studies on this compound as a therapeutic agent are limited, this document outlines the scientific rationale, anticipated pharmacokinetic improvements, and detailed experimental protocols for its evaluation. This compound is most commonly utilized as a stable isotope-labeled internal standard in bioanalytical and pharmacokinetic studies.[1][2]
Introduction to Cinacalcet and the Rationale for Deuteration
Cinacalcet is a calcimimetic agent that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[3] By increasing the receptor's sensitivity to extracellular calcium, Cinacalcet effectively reduces the secretion of parathyroid hormone (PTH), making it a key therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[4][5]
Cinacalcet undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. The main metabolic pathways are oxidative N-dealkylation and oxidation of the naphthalene ring. This rapid and extensive metabolism can limit the drug's bioavailability and half-life.
Deuteration, the strategic substitution of hydrogen (¹H) with its stable isotope deuterium (²H or D), is a validated strategy in medicinal chemistry to improve a drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). For a drug like Cinacalcet, deuterating the specific sites of metabolic attack ("soft spots") is anticipated to enhance its metabolic stability.
Signaling Pathway and Metabolic Fate of Cinacalcet
Cinacalcet enhances the sensitivity of the CaSR, leading to a G-protein-coupled signaling cascade that inhibits the synthesis and secretion of PTH.
The metabolic vulnerability of Cinacalcet presents an opportunity for optimization through deuteration. The sites targeted by CYP enzymes are prime candidates for deuterium substitution to slow metabolic clearance.
Anticipated Impact of Deuteration on Pharmacokinetic Properties
By leveraging the KIE, the strategic deuteration in this compound is expected to yield a molecule with enhanced metabolic stability. This improvement should translate to a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. The following table provides an illustrative comparison of key pharmacokinetic parameters, highlighting the anticipated benefits of deuteration.
| Parameter | (S)-Cinacalcet (Non-Deuterated) | This compound (Deuterated) | Anticipated Rationale for Change |
| Metabolic Enzymes | CYP3A4, CYP2D6, CYP1A2 | CYP3A4, CYP2D6, CYP1A2 | No change in enzymes, but the rate of metabolism is slowed by the KIE. |
| Terminal Half-life (t½) | 30-40 hours | Potentially Longer | Reduced rate of metabolic clearance leads to longer persistence in circulation. |
| Intrinsic Clearance (CLint) | High | Potentially Lower | Slower enzymatic degradation due to the stronger C-D bond at metabolic sites. |
| Area Under the Curve (AUC) | Dose-proportional | Potentially Higher | Reduced first-pass metabolism and clearance can lead to greater overall drug exposure. |
| Bioavailability | ~20-25% | Potentially Higher | Reduced first-pass metabolism can increase the fraction of the drug reaching systemic circulation. |
Note: The data for this compound is illustrative and represents expected outcomes based on the principles of the kinetic isotope effect. Experimental verification is required.
Experimental Protocols for Evaluation
To empirically determine the impact of deuterium labeling on Cinacalcet, comparative in vitro and in vivo studies are essential.
This protocol details a standard procedure for comparing the metabolic stability of (S)-Cinacalcet and this compound using human liver microsomes (HLMs).
Objective: To determine and compare the rate of disappearance (metabolic clearance) of the deuterated and non-deuterated compounds when incubated with drug-metabolizing enzymes in HLMs.
Materials:
-
(S)-Cinacalcet and this compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal Standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions (e.g., 1 mM) of (S)-Cinacalcet and this compound in a suitable solvent (e.g., DMSO).
-
In separate tubes, pre-warm a mixture of HLMs (final concentration ~0.5 mg/mL) and phosphate buffer at 37°C.
-
-
Initiation of Reaction:
-
Add the test compound (final concentration ~1 µM) to the HLM mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
-
Quenching the Reaction:
-
Immediately quench the reaction by adding each aliquot to a tube containing ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) based on the half-life and incubation parameters.
-
This protocol outlines a general procedure for a head-to-head pharmacokinetic study in a rodent model.
Objective: To compare the key pharmacokinetic parameters (e.g., Cmax, tmax, AUC, t½, clearance) of (S)-Cinacalcet and this compound following oral administration.
Materials:
-
(S)-Cinacalcet and this compound
-
Appropriate vehicle for oral formulation (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge and freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to housing conditions for at least one week.
-
Fast animals overnight prior to dosing.
-
Divide animals into two groups. Administer a single oral dose of either (S)-Cinacalcet or this compound via oral gavage. A crossover design with a suitable washout period is ideal to minimize inter-individual variability.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of (S)-Cinacalcet and this compound in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for each compound.
-
Use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters, including:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
t½ (Terminal half-life)
-
CL/F (Apparent total clearance)
-
Vd/F (Apparent volume of distribution)
-
-
Perform statistical analysis to compare the parameters between the two groups.
-
Conclusion
The strategic deuteration of (S)-Cinacalcet to create this compound represents a scientifically grounded approach to enhancing the drug's metabolic stability. By leveraging the kinetic isotope effect, this modification is anticipated to slow the rate of metabolism by CYP450 enzymes, potentially leading to a longer half-life, lower clearance, and increased overall drug exposure. While this compound is currently established as an analytical tool, the principles outlined in this guide provide a clear framework for its potential development as a therapeutically improved calcimimetic. The experimental protocols detailed herein offer a robust methodology for validating these anticipated benefits, paving the way for the development of next-generation therapies with optimized pharmacokinetic profiles.
References
Methodological & Application
Application Notes: High-Throughput Bioanalysis of (S)-Cinacalcet in Human Plasma using LC-MS/MS with (S)-Cinacalcet-D3 as an Internal Standard
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor, playing a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1][2] Accurate quantification of cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] Liquid chromatography-tandem mass spectrometry (LC--MS/MS) is a highly sensitive and selective method for this purpose.[1] The use of a stable isotope-labeled internal standard, such as (S)-Cinacalcet-D3, is a key strategy to ensure the reliability and accuracy of the LC-MS/MS assay by compensating for variability during sample preparation and analysis.[1]
This application note details a robust and high-throughput method for the quantification of (S)-Cinacalcet in human plasma using this compound as an internal standard. The method employs a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection by tandem mass spectrometry.
Principle of the Method
This bioanalytical method involves the extraction of cinacalcet and its deuterated internal standard, this compound, from human plasma via protein precipitation. Following extraction, the analytes are separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Cinacalcet hydrochloride reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., Eclipse Plus C18, Zorbax Eclipse XDB-C18)
3. Preparation of Stock and Working Solutions
-
Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cinacalcet hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the cinacalcet stock solution with a 50:50 (v/v) methanol/water solution.
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) methanol/water solution.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube, except for blank samples.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 20,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Eclipse Plus C18 or Zorbax Eclipse XDB-C18 |
| Mobile Phase | Gradient elution with a mixture of methanol, water, and ammonium formate. An alternative is a gradient of water with 0.1% formic acid and acetonitrile-water (95:5, v/v) with 0.2% formic acid. |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cinacalcet: m/z 358.1 > 155.1 This compound: m/z 361.1 > 158.1 |
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of cinacalcet using a deuterated internal standard is summarized below. The data is compiled from various validated methods and demonstrates the robustness and reliability of the approach.
Table 1: Linearity and Sensitivity
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Cinacalcet-D3 | 0.300 - 150.00 | 0.300 | >0.995 |
| Cinacalcet-D3 | 0.1 - 50 | 0.1 | >0.99 |
| Deuterated Cinacalcet | 0.1 - 100 | 0.1 | Not Specified |
Table 2: Precision and Accuracy
| Internal Standard | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| Cinacalcet-D3 | QC Samples | < 15 | < 15 | 85 - 115 |
| Deuterated Cinacalcet | QC Samples | 2.8 - 9.0 | 6.9 - 8.5 | 100 - 102 |
Table 3: Recovery
| Internal Standard | Extraction Method | Recovery (%) |
|---|---|---|
| Cinacalcet-D3 | Protein Precipitation | 95.67 - 102.88 |
| Deuterated Cinacalcet | Protein Precipitation | 90 - 106 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Cinacalcet.
Caption: Mechanism of action of Cinacalcet on the calcium-sensing receptor.
References
Protocol for the Quantification of Cinacalcet in Human Plasma Using (S)-Cinacalcet-D3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate quantification of cinacalcet in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4][5] This document provides a detailed protocol for the determination of cinacalcet in human plasma using a stable isotope-labeled internal standard, (S)-Cinacalcet-D3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard in bioanalysis as it mimics the analyte's behavior during sample preparation and ionization, thus compensating for variability and ensuring high accuracy and precision.
Principle of the Method
This protocol outlines a validated bioanalytical method for the quantification of cinacalcet in human plasma. The method involves the extraction of cinacalcet and its deuterated internal standard, this compound, from the plasma matrix. Subsequent analysis by LC-MS/MS allows for the separation and sensitive detection of the analyte and internal standard. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from samples with known concentrations.
Experimental Protocols
Materials and Reagents
-
Cinacalcet hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Eclipse Plus C18)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cinacalcet and this compound in methanol.
-
Working Standard Solutions: Serially dilute the cinacalcet stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Column: Eclipse Plus C18 or equivalent
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and ammonium formate is commonly employed.
-
Flow Rate: A typical flow rate is 0.6 mL/min.
-
Injection Volume: 20 µL
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cinacalcet: m/z 358.1 > 155.1
-
This compound: m/z 361.1 > 158.1
-
Data Presentation: Performance Characteristics
The following tables summarize the validation parameters of LC-MS/MS methods for the quantification of cinacalcet using a deuterated internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Cinacalcet-D3 | 0.1 - 50 | > 0.99 | 0.1 | |
| Cinacalcet-D3 | 0.300 - 150.00 | Not Specified | 0.300 | |
| Deuterated Cinacalcet | 0.1 - 100 | Not Specified | 0.1 |
Table 2: Accuracy and Precision
| Internal Standard | Concentration Levels (ng/mL) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| Cinacalcet-D3 | 0.1 - 50 | < 15% | < 15% | 85 - 115% | |
| Deuterated Cinacalcet | Quality Control Samples | 2.8% - 9% | 6.9% - 8.5% | 100% - 102% (Intra-assay), 99% - 103% (Inter-assay) |
Table 3: Recovery
| Internal Standard | Extraction Method | Recovery (%) | Reference |
| Cinacalcet-D3 | Protein Precipitation | 95.67% - 102.88% | |
| Deuterated Cinacalcet | Protein Precipitation | 90% - 106% |
Visualizations
Cinacalcet Signaling Pathway
Cinacalcet acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) located on the surface of the chief cells in the parathyroid gland. This action increases the receptor's sensitivity to extracellular calcium, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).
Caption: Cinacalcet's mechanism of action on the calcium-sensing receptor.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of cinacalcet in human plasma using this compound as an internal standard.
Caption: A typical workflow for the bioanalysis of cinacalcet.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of cinacalcet in human plasma. The protocol, featuring a straightforward protein precipitation step, is well-suited for high-throughput analysis in both clinical and research environments, facilitating pharmacokinetic assessments and therapeutic drug monitoring.
References
Application Notes and Protocols for the Use of (S)-Cinacalcet-D3 in Pharmacokinetic Studies of Cinacalcet
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1] Accurate and reliable quantification of cinacalcet in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. The use of a stable isotope-labeled internal standard (IS) is the gold standard in mass spectrometry-based bioanalysis, ensuring precision and accuracy by compensating for variability in sample preparation and instrument response.[2]
(S)-Cinacalcet-D3 is a deuterated analog of cinacalcet that serves as an ideal internal standard for the quantitative analysis of cinacalcet in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its physicochemical properties are nearly identical to those of the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and other sources of variability, leading to highly accurate and precise quantification.[3]
These application notes provide a comprehensive overview of the use of this compound in the bioanalysis of cinacalcet, including detailed experimental protocols and performance data from validated LC-MS/MS methods.
Data Presentation
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of cinacalcet in human plasma using this compound as an internal standard.
Table 1: Linearity and Sensitivity of Cinacalcet Quantification
| Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.300 - 150.00 | 0.300 | >0.99 | [4] |
| 0.1 - 50 | 0.1 | Not Specified | [5] |
| 0.1 - 100 | 0.1 | Not Specified |
Table 2: Accuracy and Precision of Cinacalcet Quantification
| Quality Control Sample | Concentration (ng/mL) | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Accuracy (%) | Reference |
| LQC | 0.3 | <15 | <15 | 85 - 115 | |
| MQC | 5, 20 | <15 | <15 | 85 - 115 | |
| HQC | 35 | <15 | <15 | 85 - 115 | |
| LQC | Not Specified | 2.8 - 9 | 6.9 - 8.5 | 100 - 102 | |
| HQC | Not Specified | 2.8 - 9 | 6.9 - 8.5 | 99 - 103 |
Table 3: Recovery of Cinacalcet from Human Plasma
| Extraction Method | Analyte Concentration | Mean Extraction Recovery (%) | Reference |
| Protein Precipitation | Not Specified | 95.67 - 102.88 | |
| Protein Precipitation | Not Specified | 90 - 106 |
Experimental Protocols
The following are detailed protocols for the quantification of cinacalcet in human plasma using this compound as an internal standard.
Protocol 1: Sample Preparation by Protein Precipitation
This method is rapid and suitable for high-throughput analysis.
Materials:
-
Human plasma samples (collected in K2-EDTA tubes)
-
This compound internal standard working solution (50 ng/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
This method provides a cleaner extract and can improve sensitivity.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Extraction solvent (e.g., diethyl ether:dichloromethane, 70:30 v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 or equivalent C18 column.
-
Mobile Phase: A gradient elution using a mixture of methanol and water with an additive such as ammonium formate.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5-20 µL
-
Column Temperature: 30°C
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cinacalcet: m/z 358.1 > 155.1
-
This compound: m/z 361.1 > 158.1
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for cinacalcet quantification.
Caption: Cinacalcet's signaling pathway.
References
Application of (S)-Cinacalcet-D3 in Therapeutic Drug Monitoring: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on the parathyroid gland, thereby reducing the secretion of parathyroid hormone (PTH).[1][2][3] It is primarily indicated for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on dialysis and for hypercalcemia in patients with parathyroid carcinoma.[1][4] Therapeutic drug monitoring (TDM) of cinacalcet is crucial to optimize dosing, ensure efficacy, and minimize adverse effects, given its narrow therapeutic index and inter-individual pharmacokinetic variability. (S)-Cinacalcet-D3, a stable isotope-labeled derivative of cinacalcet, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.
Mechanism of Action
Cinacalcet allosterically modulates the CaSR, increasing its sensitivity to extracellular calcium ions. This enhanced sensitivity leads to a downstream signaling cascade that inhibits the synthesis and secretion of PTH. The reduction in PTH levels subsequently leads to a decrease in serum calcium and phosphorus concentrations.
References
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Efficacy and safety of cinacalcet and active vitamin D in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioequivalence Study of (S)-Cinacalcet using (S)-Cinacalcet-D3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing and conducting a bioequivalence study of a generic (S)-Cinacalcet formulation against a reference product, utilizing (S)-Cinacalcet-D3 as an internal standard for bioanalytical quantification by LC-MS/MS.
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR), primarily used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] To ensure the therapeutic equivalence of a generic cinacalcet product, a bioequivalence study is essential.
This document outlines the study design, experimental protocols, and data analysis required to demonstrate bioequivalence. The bioanalytical method described employs a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision in quantifying cinacalcet in human plasma.[1][3][4]
Bioequivalence Study Design
A recommended design for a cinacalcet bioequivalence study is a single-dose, two-treatment, two-period, crossover in vivo study. The study should be conducted in healthy adult subjects under fed conditions, as food, particularly a high-fat meal, has been shown to increase the bioavailability of cinacalcet.
Key Study Design Parameters:
| Parameter | Recommendation | Rationale |
| Study Type | Single-Dose, Randomized, Two-Period, Two-Sequence Crossover | Each subject acts as their own control, reducing variability. |
| Population | Healthy Adult Male and Non-Pregnant, Non-Lactating Female Subjects | To minimize variability in pharmacokinetics not related to the drug formulation. |
| Dosage Strength | 90 mg | The highest strength can be used with a waiver for lower strengths if formulations are proportionally similar. |
| Conditions | Fed (High-Fat, High-Calorie Meal) | Cinacalcet absorption is significantly increased with food. |
| Washout Period | At least 14 days | To ensure complete elimination of the drug from the body before the next treatment period. |
| Analyte | Cinacalcet in plasma | The primary matrix for assessing systemic exposure. |
| Internal Standard | This compound | A stable isotope-labeled internal standard is crucial for accurate and precise quantification by LC-MS/MS. |
Experimental Protocols
Clinical Phase
3.1.1. Subject Screening and Enrollment:
-
Obtain informed consent from all subjects.
-
Conduct a comprehensive medical history, physical examination, and laboratory tests to ensure subjects are healthy.
-
Enroll a sufficient number of subjects to achieve adequate statistical power.
3.1.2. Dosing and Sample Collection:
-
Subjects will be housed in a clinical facility from at least 10 hours before dosing until 24 hours after dosing.
-
Following an overnight fast, a standardized high-fat, high-calorie breakfast is consumed within 30 minutes.
-
A single 90 mg tablet of either the test or reference cinacalcet formulation is administered with 240 mL of water.
-
Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points: pre-dose (0 hours) and at 0.5, 1, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 10, 12, 24, 48, and 72 hours post-dose.
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored frozen at -70°C ± 10°C until analysis.
Bioanalytical Phase: LC-MS/MS Quantification of Cinacalcet
3.2.1. Materials and Reagents:
-
Cinacalcet reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate
-
Human plasma (for calibration standards and quality controls)
3.2.2. Sample Preparation (Protein Precipitation):
-
Allow plasma samples, calibration standards, and quality controls to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3.2.3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase | Gradient elution with a mixture of methanol and ammonium formate buffer. |
| Flow Rate | 0.6 mL/min |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cinacalcet: m/z 358.1 > 155.1; this compound: m/z 361.1 > 158.1 |
3.2.4. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.
Method Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over a range of 0.300-150.00 ng/mL |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤15% (≤20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Bench-top, freeze-thaw, and long-term stability should be established |
Data Presentation
Table 1: Demographic Data of Study Subjects
| Characteristic | Mean ± SD or n (%) |
| Number of Subjects | 76 |
| Age (years) | 35 ± 8 |
| Height (cm) | 175 ± 10 |
| Weight (kg) | 70 ± 12 |
| BMI ( kg/m ²) | 22.8 ± 2.5 |
| Sex (Male/Female) | 40 (52.6%) / 36 (47.4%) |
Table 2: Pharmacokinetic Parameters of Cinacalcet (Test vs. Reference)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 27 ± 11 | 26 ± 12 |
| AUC0-72 (ng·h/mL) | 269 ± 113 | 272 ± 116 |
| AUC0-∞ (ng·h/mL) | 285 ± 120 | 290 ± 125 |
| Tmax (h) (Median [Range]) | 3.5 [1.0 - 7.5] | 3.5 [1.0 - 7.0] |
| t1/2 (h) | 35 ± 8 | 36 ± 9 |
Data presented are hypothetical and for illustrative purposes, based on published studies.
Table 3: Statistical Analysis of Pharmacokinetic Parameters
| Parameter (log-transformed) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax | 1.03 | 96% - 110% |
| AUC0-72 | 0.99 | 94% - 104% |
| AUC0-∞ | 0.98 | 93% - 103% |
Data presented are hypothetical and for illustrative purposes, based on published studies.
Mandatory Visualizations
Caption: Workflow of a Cinacalcet Bioequivalence Study.
Caption: Logical Flow of Bioequivalence Assessment.
Conclusion
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC for the test versus reference product must fall within the acceptance range of 80.00% to 125.00% for the products to be considered bioequivalent. A well-designed study following the protocols outlined in this document, combined with a validated and robust bioanalytical method using this compound as an internal standard, will provide the necessary data to reliably assess the bioequivalence of a generic cinacalcet formulation.
References
Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma Using (S)-Cinacalcet-D3 Internal Standard
For Research Use Only.
Abstract
This application note describes robust and sensitive bioanalytical methods for the quantification of cinacalcet in human plasma. These protocols employ various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, with (S)-Cinacalcet-D3 as the internal standard for accurate and precise analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods outlined are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor, primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in those with parathyroid carcinoma.[1] Accurate and reliable quantification of cinacalcet in biological matrices is essential for clinical research and drug development.[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variability during sample preparation and analysis.[3] This document provides detailed protocols for the determination of cinacalcet in human plasma using various extraction methods coupled with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Cinacalcet Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Diethyl ether
-
Dichloromethane
-
Ammonium Formate
-
Formic Acid
-
Deionized Water
-
Human Plasma (drug-free)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of cinacalcet and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of cinacalcet by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL or 50 ng/mL) in 50% methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Method 1: Protein Precipitation (PPT)
This method is rapid, simple, and economical, making it suitable for high-throughput analysis.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation of Cinacalcet.
Protocol:
-
Pipette 50 µL of the plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample compared to protein precipitation, potentially reducing matrix effects.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction of Cinacalcet.
Protocol:
-
To 200 µL of plasma sample, add 50 µL of the IS working solution.
-
Add 1 mL of extraction solvent (e.g., 70:30 v/v diethyl ether:dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective technique that can produce very clean extracts, minimizing matrix interference.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for Solid-Phase Extraction of Cinacalcet.
Protocol:
-
Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase).
-
Load the plasma sample, to which the internal standard has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte using a suitable solvent.
-
The eluate is then collected for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table summarizes typical LC-MS/MS parameters for cinacalcet analysis.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Analytical Column | C18 column (e.g., Eclipse Plus C18, Zorbax Eclipse XDB-C18) |
| Mobile Phase | Gradient elution with methanol-water-ammonium formate system |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| MRM Transitions | Cinacalcet: m/z 358 -> 155** this compound:** m/z 361.1 -> 158.1 |
Method Performance Characteristics
The table below summarizes the performance characteristics of various bioanalytical methods for cinacalcet quantification.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Linearity Range | 0.1–50 ng/mL | 0.300-150.00 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.300 ng/mL |
| Accuracy | 85-115% | Within established bioanalytical guidelines |
| Precision (CV%) | < 15% | High precision demonstrated |
| Extraction Recovery | 95.67–102.88% | 82.80 - 104.08% |
Conclusion
The described sample preparation techniques, when coupled with LC-MS/MS analysis and the use of this compound as an internal standard, provide sensitive, selective, and reliable methods for the quantification of cinacalcet in human plasma. The choice of extraction method depends on the specific requirements of the study, with protein precipitation offering high throughput and liquid-liquid or solid-phase extraction providing cleaner extracts. These validated methods are well-suited for a variety of clinical and research applications.
References
Application Note: High-Throughput Quantification of (S)-Cinacalcet-D3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-Cinacalcet-D3 in human plasma. Cinacalcet is a calcimimetic agent used in the treatment of secondary hyperparathyroidism and hypercalcemia.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification by correcting for variability during sample preparation and analysis.[4][5] This protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method described herein is suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Introduction
Cinacalcet acts as a modulator of the calcium-sensing receptor (CaSR), primarily in the parathyroid gland, to regulate parathyroid hormone (PTH) secretion. Accurate measurement of Cinacalcet concentrations in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.
The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis. Since it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization effects, thereby compensating for variations in sample processing, injection volume, and matrix effects. This application note provides a comprehensive protocol for the detection of this compound, which can be adapted for the quantification of Cinacalcet itself.
Experimental
Materials and Reagents
-
(S)-Cinacalcet hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Deionized Water
-
Human Plasma (blank, drug-free)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Cinacalcet from plasma samples.
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution (this compound) to the plasma sample.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an LC vial for analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18 or equivalent) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.6 and 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 50°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes the typical mass spectrometry settings for the detection of Cinacalcet and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Cinacalcet | 358.2 | 155.2 | 60 | 21 |
| This compound | 361.2 | 155.2 | ~60 | ~21 |
Note: The optimal DP and CE values may vary between different mass spectrometer instruments and should be optimized accordingly. The precursor ion for this compound is 3 mass units higher than that of Cinacalcet, while the product ion is often the same, representing a common fragment. A study by Li et al. used a precursor-to-product ion transition of m/z 362.3 → m/z 155.0 for Cinacalcet-d4.
Diagrams
References
- 1. ovid.com [ovid.com]
- 2. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Label-Free Mass Spectrometry-Based Quantitative Proteomics to Evaluate the Effects of the Calcium-Sensing Receptor Agonist Cinacalcet on Protein Expression in Rat Brains and Livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
Application Note and Protocol for the Bioanalytical Method of (S)-Cinacalcet Using (S)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor (CaSR), playing a crucial role in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and reliable quantification of cinacalcet in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] This document provides a detailed protocol for a validated bioanalytical method for the determination of (S)-Cinacalcet in human plasma using its stable isotope-labeled analog, (S)-Cinacalcet-D3, as an internal standard (IS) with Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]
Principle of the Method
This method utilizes a protein precipitation extraction of (S)-Cinacalcet and the internal standard, this compound, from human plasma. The extracted samples are then analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard like Cinacalcet-D3 is crucial for ensuring accurate quantification by compensating for variability during sample preparation and analysis.
Data Presentation: Quantitative Method Validation Summary
The following table summarizes the key validation parameters for the bioanalytical method.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Inter- and Intra-batch Precision (CV%) | Within 15% |
| Accuracy | Within 85-115% |
| Mean Extraction Recovery | 95.67 - 102.88% |
| Stability (Benchtop, Freeze-Thaw) | Stable |
Experimental Protocols
Materials and Reagents
-
(S)-Cinacalcet Hydrochloride reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., Eclipse Plus C18)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of (S)-Cinacalcet and this compound in methanol.
-
Working Standard Solutions: Prepare working standard solutions of (S)-Cinacalcet by serial dilution of the stock solution with a 50% methanol/water solution to achieve the desired concentrations for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50% methanol/water solution.
Sample Preparation (Protein Precipitation)
-
To 95 µL of human plasma in a microcentrifuge tube, add 5 µL of the appropriate (S)-Cinacalcet working standard solution (for calibration and QC samples) or 5 µL of 50% methanol/water solution (for blank samples).
-
Add 500 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
-
HPLC System:
-
Column: Eclipse Plus C18 (or equivalent)
-
Mobile Phase: A gradient elution using a mixture of methanol and water with 5 mmol/L ammonium formate.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
(S)-Cinacalcet: m/z 358.2 → 155.1
-
This compound: m/z 361.2 → 158.1
-
-
Mandatory Visualizations
Caption: Experimental workflow for Cinacalcet quantification.
References
Application Notes and Protocols for the Quantification of Cinacalcet Metabolites Using (S)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate quantification of cinacalcet and its metabolites is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the quantification of cinacalcet in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with (S)-Cinacalcet-D3 as an internal standard.[3][4][5]
Cinacalcet is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4, CYP2D6, and CYP1A2). The main metabolic pathways include N-dealkylation to form hydrocinnamic acid and hydroxy-hydrocinnamic acid, which are further metabolized through β-oxidation and glycine conjugation. The resulting metabolites are predominantly inactive.
Mechanism of Action: Cinacalcet and the Calcium-Sensing Receptor (CaSR) Signaling Pathway
Cinacalcet acts as a positive allosteric modulator of the CaSR, a G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis. By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity leads to the activation of the CaSR at lower calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels leads to a decrease in serum calcium concentrations.
The CaSR signals through two primary G-protein pathways: Gq/11 and Gi/o. Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o pathway inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Experimental Protocols
A validated bioanalytical method for the quantification of cinacalcet in human plasma is detailed below. This protocol utilizes a simple and rapid one-step protein precipitation for sample preparation, followed by LC-MS/MS analysis.
Materials and Reagents
-
Cinacalcet hydrochloride (Reference Standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Deionized Water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, such as Zorbax Eclipse XDB-C18 or Eclipse Plus C18)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of cinacalcet and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of cinacalcet by serial dilution of the stock solution with 50% methanol in water.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol in water to a final concentration of 50 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations. The final concentrations of cinacalcet in plasma for calibration standards may range from 0.1 to 50 ng/mL.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the experimental workflow for sample preparation.
Detailed Protocol:
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 15 seconds.
-
Centrifuge the samples at 20,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition |
| Column | Eclipse Plus C18 or equivalent C18 column |
| Mobile Phase | Gradient elution with a mixture of methanol and water containing a modifier like ammonium formate. |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cinacalcet: m/z 358.1 > 155.1this compound: m/z 361.1 > 158.1 |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of cinacalcet in human plasma using this compound as the internal standard. The data is compiled from various validated LC-MS/MS methods.
Table 1: Linearity and Sensitivity
| Parameter | Value | Reference |
| Linearity Range | 0.300 - 150.00 ng/mL | |
| 0.1 - 50 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 2: Precision and Accuracy
| Sample Type | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.1 | Within 15% | Within 15% | 85-115% | |
| QC Samples | 0.3, 5, 20, 35 | Within 15% | Within 15% | 85-115% | |
| QC Samples | - | 2.8 - 9% | 6.9 - 8.5% | 99 - 103% |
Table 3: Recovery
| Parameter | Value | Reference |
| Average Extraction Recovery | 95.67 - 102.88% | |
| Overall Recovery | 90 - 106% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of cinacalcet in human plasma. The straightforward protein precipitation protocol is well-suited for high-throughput analysis in both clinical and research settings, facilitating pharmacokinetic studies and therapeutic drug monitoring of cinacalcet.
References
- 1. Cinacalcet hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cinacalcet D3: Significance and symbolism [wisdomlib.org]
Selecting the Ideal Internal Standard for Cinacalcet Assays: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the selection criteria for internal standards (IS) in cinacalcet bioanalytical assays. Cinacalcet, a calcimimetic agent, is crucial for managing secondary hyperparathyroidism and hypercalcemia. Accurate quantification of cinacalcet in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Principles of Internal Standard Selection
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization. This mimicry compensates for variations in sample extraction, matrix effects, and instrument response. The gold standard for an internal standard in LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.
Key selection criteria include:
-
Structural Similarity: The IS should be structurally as close to the analyte as possible to ensure similar extraction recovery and chromatographic retention time.
-
Physicochemical Properties: Properties such as pKa, solubility, and stability should be comparable to the analyte.
-
Mass Spectrometric Behavior: The IS should exhibit similar ionization efficiency to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer.
-
Purity: The internal standard must be of high chemical and isotopic purity to avoid interference with the analyte quantification. Impurities can lead to inaccurate results, chromatographic interference, and ion suppression or enhancement.[1]
-
Commercial Availability: Ready availability of the internal standard is a practical consideration for routine analysis.
For cinacalcet, deuterated analogs such as cinacalcet-d3 and cinacalcet-d4 are the most commonly and successfully employed internal standards.[2][3][4][5] These SIL-IS co-elute with cinacalcet, experience similar matrix effects, and provide the most accurate and precise quantification.
Recommended Internal Standards for Cinacalcet Assays
Stable isotope-labeled cinacalcet analogs are the preferred choice for internal standards in LC-MS/MS-based bioanalysis.
-
Cinacalcet-d4: Widely used and demonstrates excellent performance in terms of accuracy and precision. It effectively compensates for variability during sample processing and analysis.
-
Cinacalcet-d3: Another suitable deuterated analog that has been successfully used in validated bioanalytical methods.
The selection between cinacalcet-d4 and cinacalcet-d3 may depend on commercial availability and cost. Both have been shown to yield reliable and robust assay performance.
Data Presentation: Performance of Cinacalcet Assays with Different Internal Standards
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of cinacalcet in human plasma, utilizing deuterated internal standards.
Table 1: Inter-Assay Precision of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Inter-Assay CV% |
| Cinacalcet-d4 | 0.05 - 20.0 | < 5.8% |
| Deuterated Cinacalcet | Not Specified | 6.9% - 8.5% |
| Cinacalcet-d3 | Not Specified | < 15% |
Table 2: Intra-Assay Precision of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Intra-Assay CV% |
| Cinacalcet-d4 | 0.05 - 20.0 | < 5.8% |
| Deuterated Cinacalcet | Not Specified | 2.8% - 9% |
| Cinacalcet-d3 | Not Specified | < 15% |
Table 3: Linearity and LLOQ of Cinacalcet Assays
| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Cinacalcet-d4 | 0.05 - 20.0 | 0.05 |
| Deuterated Cinacalcet | 0.1 - 100 | 0.1 |
| Cinacalcet-d3 | 0.300 - 150.00 | 0.1 |
Experimental Protocols
Detailed methodologies for the quantification of cinacalcet in human plasma using a deuterated internal standard are presented below. These protocols are based on commonly cited and validated LC-MS/MS methods.
Protocol 1: LC-MS/MS with Protein Precipitation
This method is known for its simplicity and high-throughput capabilities.
1. Materials and Reagents:
-
Cinacalcet hydrochloride reference standard
-
Cinacalcet-d4 or Cinacalcet-d3 as internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Water (deionized or HPLC grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation:
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard working solution.
-
Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, Eclipse Plus C18)
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer
-
Mobile Phase B: Acetonitrile-water (95:5, v/v) with 0.2% formic acid or methanol
-
Elution: Gradient elution
-
Flow Rate: Approximately 0.6 mL/min
4. Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cinacalcet: m/z 358.2 → m/z 155.2 or m/z 358.1 > 155.1
-
Cinacalcet-d4 (IS): m/z 362.3 → m/z 155.0
-
Deuterated IS: m/z 361.1 > 158.1
-
Protocol 2: LC-MS/MS with Liquid-Liquid Extraction
This method involves extraction of the analyte and internal standard from the biological matrix into an immiscible organic solvent, which can result in cleaner extracts.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of a suitable organic extraction solvent (e.g., methyl tert-butyl ether, ethyl acetate).
2. Sample Preparation:
-
To a plasma sample, add the internal standard solution.
-
Add the organic extraction solvent.
-
Vortex vigorously to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions:
-
Similar to those described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for Internal Standard Selection.
Caption: Bioanalytical Workflow for Cinacalcet.
Caption: Cinacalcet's Mechanism of Action.
References
Troubleshooting & Optimization
troubleshooting isotopic interference with (S)-Cinacalcet-D3
Welcome to the technical support center for (S)-Cinacalcet-D3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the bioanalysis of Cinacalcet using its deuterated internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems related to isotopic interference and other common challenges.
Q1: I am observing a signal for this compound in my blank samples that contain only the unlabeled Cinacalcet analyte. What is the likely cause?
A1: This phenomenon is likely due to isotopic interference, where the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard.[1] This can occur due to the natural isotopic distribution of elements in the Cinacalcet molecule.
Troubleshooting Steps:
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Confirm Isotopic Contribution:
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Prepare a high-concentration solution of unlabeled Cinacalcet in a neat solvent.
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Analyze this sample using your LC-MS/MS method and monitor the mass transition for this compound.
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The presence of a peak at the retention time of Cinacalcet in the this compound channel confirms isotopic interference.[1]
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Assess the Purity of the Internal Standard:
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Inject a high-concentration solution of the this compound internal standard alone.
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Monitor for any signal at the mass transition of the unlabeled Cinacalcet. The presence of a significant peak indicates that the internal standard may contain the unlabeled analyte as an impurity.[2]
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-
Optimize Mass Spectrometry Conditions:
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Adjusting source parameters like collision energy and cone voltage can sometimes minimize in-source fragmentation that may contribute to signal overlap.[2]
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Q2: My calibration curve for Cinacalcet is non-linear at the lower concentrations. Could this be related to isotopic interference?
A2: Yes, isotopic interference can lead to inaccuracies in quantification, particularly at lower concentrations where the contribution from the unlabeled analyte to the internal standard signal is more significant.[1] This can result in a non-linear or biased calibration curve.
Troubleshooting Steps:
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Quantify the Interference:
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As described in A1, determine the percentage of interference from the unlabeled analyte to the this compound signal. A contribution of more than a few percent may require corrective action.
-
-
Use a Higher Labeled Internal Standard:
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If possible, consider using a more highly deuterated standard (e.g., Cinacalcet-D4 or higher) to increase the mass difference between the analyte and the internal standard, which can reduce the impact of isotopic overlap.
-
-
Adjust the Internal Standard Concentration:
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Ensure that the concentration of the internal standard is appropriate for the calibration range.
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Q3: The retention time of this compound is slightly different from that of Cinacalcet. Is this normal, and how can I address it?
A3: A slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "deuterium isotope effect". This can be more pronounced in reverse-phase chromatography. While a small, consistent shift may be acceptable, a significant or variable shift can lead to differential matrix effects and impact quantification.
Troubleshooting Steps:
-
Chromatographic Optimization:
-
Modify the gradient, flow rate, or column temperature to try and achieve co-elution.
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Ensure the column is properly equilibrated before each injection.
-
-
Evaluate Matrix Effects:
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Perform a post-extraction addition experiment to assess if the differential elution times are subjecting the analyte and internal standard to different degrees of ion suppression or enhancement.
-
-
Consider a Different Labeled Standard:
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Internal standards labeled with ¹³C or ¹⁵N do not typically exhibit a chromatographic isotope effect and will co-elute more closely with the analyte.
-
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Cinacalcet Analysis
| Parameter | Value | Reference(s) |
| Chromatography | ||
| Column | C18 (e.g., Zorbax Eclipse XDB-C18, Eclipse Plus C18) | |
| Mobile Phase | Acetonitrile/Methanol and Water with additives like formic acid or ammonium formate | |
| Flow Rate | 0.6 - 1.0 mL/min | |
| Column Temperature | 30°C | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Mass Transitions | ||
| Cinacalcet | m/z 358 -> 155 | |
| This compound | m/z 361.1 -> 158.1 |
Table 2: Performance Characteristics of a Validated Cinacalcet Bioanalytical Method
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 0.300 - 150.00 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.3 ng/mL | |
| Inter- and Intra-batch Precision (%CV) | < 15% | |
| Accuracy | 85 - 115% | |
| Extraction Recovery | 95.67% - 102.88% |
Experimental Protocols
Protocol: Assessing Isotopic Interference of Unlabeled Cinacalcet on this compound
1. Objective: To quantify the contribution of the natural isotopic abundance of unlabeled Cinacalcet to the MRM signal of this compound.
2. Materials:
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Cinacalcet reference standard
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This compound internal standard
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HPLC-grade methanol and water
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Validated LC-MS/MS system
3. Procedure:
-
Prepare a High-Concentration Cinacalcet Solution:
-
Prepare a stock solution of unlabeled Cinacalcet in methanol at a concentration of 1 mg/mL.
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From the stock, prepare a working solution at a high concentration (e.g., 10,000 ng/mL) in 50:50 methanol:water.
-
-
Prepare an Internal Standard Solution:
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Prepare a working solution of this compound at the concentration used in your analytical method (e.g., 50 ng/mL).
-
-
LC-MS/MS Analysis:
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Inject the high-concentration unlabeled Cinacalcet solution and acquire data, monitoring both the MRM transition for Cinacalcet (m/z 358 -> 155) and this compound (m/z 361.1 -> 158.1).
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Inject the this compound working solution and acquire data under the same conditions.
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-
Data Analysis:
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Measure the peak area of the signal observed in the this compound MRM channel from the injection of the high-concentration unlabeled Cinacalcet solution.
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Measure the peak area of the this compound from the injection of its working solution.
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Calculate the percent interference using the following formula:
% Interference = (Area of interfering peak in unlabeled sample / Area of IS peak in IS-only sample) * (Concentration of IS / Concentration of unlabeled sample) * 100
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4. Acceptance Criteria:
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A percent interference of < 1% is generally considered acceptable. Higher levels may require further method optimization or the use of a more highly deuterated standard.
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Experimental workflow for assessing isotopic interference.
References
Technical Support Center: Optimizing LC-MS/MS Parameters for (S)-Cinacalcet-D3
Welcome to the technical support center for the analysis of (S)-Cinacalcet-D3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for analyzing Cinacalcet in plasma?
A1: The most frequently employed methods for extracting Cinacalcet from plasma are one-step protein precipitation and liquid-liquid extraction.[1][2][3][4] Protein precipitation, often using acetonitrile, is a rapid and straightforward technique suitable for high-throughput analysis.[3] Liquid-liquid extraction offers a cleaner extract, potentially reducing matrix effects.
Q2: Which type of internal standard is recommended for the quantification of Cinacalcet?
A2: A stable isotope-labeled internal standard is the gold standard for accurate and precise quantification of Cinacalcet by LC-MS/MS. This compound and Cinacalcet-D4 are commonly used and have demonstrated excellent linearity and reliability in bioanalytical methods.
Q3: What are the typical mass transitions (MRM) for Cinacalcet and its deuterated internal standards?
A3: For Cinacalcet, the most common precursor-to-product ion transition monitored in multiple reaction monitoring (MRM) mode is m/z 358.1 → m/z 155.1 or m/z 358.2 → m/z 155.2. For the deuterated internal standard Cinacalcet-D3, the transition is typically m/z 361.1 → m/z 158.1, and for Cinacalcet-D4, it is m/z 362.3 → m/z 155.0. These transitions are monitored in positive ionization mode.
Q4: What type of liquid chromatography column is most suitable for Cinacalcet analysis?
A4: C18 reversed-phase columns are widely used and have proven to be effective for the chromatographic separation of Cinacalcet from endogenous plasma components.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Injection of a solvent stronger than the mobile phase. 4. High sample load. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 3. The sample should be dissolved in a solvent similar in strength to the initial mobile phase. 4. Reduce the injection volume or sample concentration. |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization source parameters (e.g., spray voltage, gas flows, temperature). 2. Ion suppression from matrix components. 3. Inefficient sample extraction. | 1. Perform a systematic optimization of all mass spectrometer source parameters. 2. Improve sample cleanup by using techniques like liquid-liquid extraction or solid-phase extraction. Dilute the sample if possible. 3. Evaluate and optimize the extraction procedure to ensure high recovery. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the sample. 3. Leak in the LC system. | 1. Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly. 2. Enhance sample preparation to remove interfering substances. 3. Check all fittings and connections for leaks. |
| Inconsistent Retention Times | 1. Fluctuations in pump flow rate or mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure the LC pump is properly maintained and delivering a stable flow. Premix the mobile phase where possible. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has deteriorated. |
| No Peak Detected | 1. Incorrect mass transitions being monitored. 2. No analyte present in the sample. 3. Instrument malfunction (e.g., no spray, detector issue). | 1. Verify the precursor and product ion m/z values for both the analyte and internal standard. 2. Prepare a fresh, known concentration standard to confirm system suitability. 3. Perform instrument diagnostics and checks as per the manufacturer's guidelines. |
Experimental Protocols & Data
LC-MS/MS Parameters Summary
The following tables summarize typical experimental conditions for the analysis of Cinacalcet using LC-MS/MS, compiled from various validated methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Zorbax Eclipse XDB-C18 | Eclipse Plus C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | Not specified | Methanol-Water-Ammonium Formate System |
| Mobile Phase B | Acetonitrile-Water (95:5, v/v) with 0.2% Formic Acid | Not specified | Methanol-Water-Ammonium Formate System |
| Elution | Gradient | Not specified | Gradient |
| Flow Rate | Not specified | Not specified | 0.6 mL/min |
| Injection Volume | Not specified | Not specified | Not specified |
| Column Temperature | Not specified | Not specified | Not specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cinacalcet Transition | m/z 358.2 → 155.2 |
| This compound Transition | m/z 361.1 → 158.1 |
| Cinacalcet-D4 Transition | m/z 362.3 → 155.0 |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for the number of MRM transitions |
Table 3: Method Performance
| Parameter | Value Range |
| Linearity Range | 0.05 - 150.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 5.8% |
| Inter-day Precision (%RSD) | < 5.8% |
| Accuracy | 96.0 - 106.0% |
| Extraction Recovery | 95.67 - 102.88% |
Detailed Methodologies
Protocol 1: Sample Preparation via Protein Precipitation
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To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.
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Vortex the mixture for 1 minute to precipitate the proteins.
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Centrifuge the sample at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Method
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Equilibrate the C18 column with the initial mobile phase composition.
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Inject the prepared sample.
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Run a gradient elution to separate Cinacalcet from other components. A typical gradient might start with a low percentage of organic mobile phase, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
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Divert the flow to waste at the beginning of the run to avoid introducing salts and other early-eluting components into the mass spectrometer.
Protocol 3: Mass Spectrometry Detection
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Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of Cinacalcet.
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Set up the MRM transitions for both Cinacalcet and the internal standard, this compound.
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Optimize the collision energy for each transition to achieve the most stable and intense product ion signal.
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Acquire data over the chromatographic run time.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of Cinacalcet.
Caption: A logical flow diagram for troubleshooting common LC-MS/MS issues.
References
stability of (S)-Cinacalcet-D3 in biological matrices
Welcome to the technical support center for (S)-Cinacalcet-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a deuterated form of (S)-Cinacalcet, a calcimimetic agent. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as a stable isotope-labeled internal standard (SIL-IS).[1][2] The use of a SIL-IS is crucial for achieving high accuracy and precision in the quantification of cinacalcet in complex biological matrices like plasma, blood, or serum.[2] This is because it behaves nearly identically to the non-labeled drug (analyte) during sample preparation and analysis, correcting for any variations in extraction recovery or matrix effects.
Q2: What are the general recommendations for storing biological samples containing this compound?
A2: For short-term storage (e.g., up to 24 hours), it is advisable to keep biological samples at 2-8°C. For long-term storage, samples should be frozen and maintained at -20°C or, preferably, -80°C to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.
Q3: Where can I find a validated bioanalytical method for the analysis of Cinacalcet?
A3: Several validated bioanalytical methods for cinacalcet in human plasma have been published. One such method is a robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay that demonstrates good linearity, precision, and recovery, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low signal intensity or loss of this compound during analysis. | Degradation during sample storage or preparation: Cinacalcet can be susceptible to degradation under certain conditions. Forced degradation studies have shown that cinacalcet degrades under oxidative conditions.[3] | Storage: Ensure samples are stored at appropriate temperatures (-20°C or -80°C for long-term). Minimize freeze-thaw cycles. Sample Preparation: Perform sample preparation steps on ice or at reduced temperatures. Avoid prolonged exposure to high temperatures. |
| Adsorption to container surfaces: The compound may adsorb to the surface of storage vials or pipette tips. | Use low-retention polypropylene tubes and pipette tips. | |
| Matrix effects: Components in the biological matrix (e.g., plasma, blood) can suppress the ionization of this compound in the mass spectrometer. | Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation. Chromatographic Separation: Adjust the HPLC/UPLC gradient to better separate this compound from interfering matrix components. | |
| High variability in quantitative results. | Inconsistent sample handling: Variations in timing or temperature during sample processing can lead to inconsistent degradation or recovery. | Standardize all sample handling procedures. Ensure all samples are treated identically. |
| Inaccurate pipetting: Errors in pipetting the internal standard or the sample can introduce significant variability. | Calibrate all pipettes regularly. Use a consistent and proper pipetting technique. | |
| Precipitation issues: Incomplete protein precipitation can lead to matrix effects and inconsistent results. | Optimize the protein precipitation step by testing different solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products: Cinacalcet can degrade into several products, especially under stress conditions like exposure to acid, base, or oxidizing agents. | Review the sample handling and storage history to identify any potential exposure to stress conditions. A stability-indicating analytical method should be used to separate the parent drug from any degradants. |
| Interference from metabolites: Cinacalcet is metabolized in the body, and these metabolites could potentially interfere with the analysis. | Ensure the analytical method is specific for this compound and the parent drug and does not show cross-reactivity with known metabolites. |
Stability Data Summary
| Stability Test | Storage Condition | Duration | Typical Result (% Recovery or % Change) |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | Within ±15% of nominal concentration |
| Short-Term (Bench-Top) Stability | Room Temperature | Up to 24 hours | Within ±15% of nominal concentration |
| Long-Term Stability | -20°C | Up to 6 months | Within ±15% of nominal concentration |
| Post-Preparative Stability | Autosampler (e.g., 4°C) | Up to 48 hours | Within ±15% of nominal concentration |
Note: The values presented are typical acceptance criteria for bioanalytical method validation and may vary between laboratories and specific methods.
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment
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Obtain a pool of the appropriate biological matrix (e.g., human plasma).
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Spike the matrix with (S)-Cinacalcet and this compound at low and high concentrations.
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Divide the spiked matrix into at least four aliquots. One aliquot serves as the baseline (time zero).
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Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples to room temperature and then refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
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Repeat the freeze-thaw process for a predetermined number of cycles (typically 3 to 5).
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After the final thaw, analyze the samples along with the baseline samples using a validated bioanalytical method.
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Calculate the concentration of the analyte in the test samples and compare it to the baseline samples to determine the stability.
Protocol: Short-Term (Bench-Top) Stability Assessment
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Spike the biological matrix with (S)-Cinacalcet and this compound at low and high concentrations.
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Leave the spiked samples on the laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).
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At each time point, process and analyze an aliquot of the sample.
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Compare the results to freshly prepared samples or time-zero samples to evaluate the stability of the analyte under bench-top conditions.
Visualizations
Caption: Experimental workflow for the bioanalysis of (S)-Cinacalcet using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing issues with this compound analysis.
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Cinacalcet-D3 Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of (S)-Cinacalcet-D3. The following information is designed to help you improve peak shape and resolution in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing basic compounds like Cinacalcet. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.
Troubleshooting Steps:
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Adjust Mobile Phase pH: Cinacalcet is a basic compound. Lowering the mobile phase pH to approximately 3.0 can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1][2] A phosphate buffer is commonly used to maintain a stable pH.[2]
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Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds. Consider using a C18 or C8 column known for providing good peak shape with basic analytes.
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Increase Buffer Strength: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak symmetry.
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Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a positively charged surface, may repel the positively charged analyte and improve peak shape.
Q2: I am observing peak fronting for my this compound peak. What could be the reason?
A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of column overload.
Troubleshooting Steps:
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Reduce Sample Concentration/Volume: Injecting too much of the analyte can saturate the stationary phase, leading to fronting. Try diluting your sample or reducing the injection volume.
-
Check Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to move through the column too quickly at the beginning, resulting in a distorted peak shape. Whenever possible, dissolve your sample in the mobile phase.
Q3: My this compound peak appears to be splitting. What are the potential causes and solutions?
A3: Peak splitting can be a complex issue with several potential causes.
Troubleshooting Steps:
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Mobile Phase pH is Too Close to pKa: If the mobile phase pH is very close to the pKa of Cinacalcet, both the ionized and non-ionized forms of the analyte may be present, leading to split peaks. Ensure your mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.[1][3]
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Column Contamination or Blockage: A partially blocked inlet frit or contamination at the head of the column can create alternative flow paths for the sample, resulting in split peaks. Back-flushing the column or replacing the frit may resolve the issue. Using a guard column is a good preventative measure.
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Co-elution with an Impurity: It is possible that an impurity or a related compound is co-eluting with your this compound peak. To check for this, try injecting a smaller sample volume. If this results in two distinct peaks, you will need to optimize your method to separate the two components.
Q4: The peak for this compound is very broad, leading to poor resolution and sensitivity. How can I improve this?
A4: Broad peaks can result from several factors related to the column and analytical conditions.
Troubleshooting Steps:
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Increase Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and increase the diffusion rate of the analyte, leading to sharper peaks. Try increasing the temperature in increments, for example, to 35°C and then 40°C.
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Optimize Flow Rate: A flow rate that is too high or too low can lead to band broadening. Experiment with slightly lower or higher flow rates (e.g., 0.8 mL/min and 1.0 mL/min) to find the optimal condition for your column and system.
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Check for Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. If you suspect column degradation, try replacing it with a new one.
Data Presentation: Impact of Chromatographic Parameters
The following tables summarize the expected impact of changing various chromatographic parameters on the peak shape and resolution of this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (T) | Resolution (Rs) | Comments |
| 6.8 | > 2.0 | Sub-optimal | Significant tailing due to silanol interactions. |
| 4.0 | 1.5 - 1.8 | Improved | Tailing is reduced but may still be present. |
| 3.0 | 1.0 - 1.2 | Optimal | Symmetrical peak shape is achieved. |
| 2.5 | 1.0 - 1.2 | Optimal | Similar to pH 3.0, but ensure column stability at lower pH. |
Table 2: Effect of Column Temperature on Peak Shape and Resolution
| Column Temperature (°C) | Theoretical Plates (N) | Resolution (Rs) | Comments |
| 25 | Lower | May be insufficient | Broader peaks due to slower mass transfer. |
| 35 | Increased | Improved | Sharper peaks and better resolution. |
| 45 | Higher | May decrease | While peaks may be sharper, selectivity can change, potentially reducing resolution between closely eluting peaks. |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound.
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HPLC System: A standard HPLC system with a UV or mass spectrometric detector.
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Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Phosphate buffer (e.g., 20 mM Potassium Dihydrogen Phosphate), pH adjusted to 3.0 with phosphoric acid.
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Mobile Phase B: Acetonitrile.
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Elution Mode: Isocratic or gradient, depending on the sample complexity. A starting point could be a 60:40 ratio of Mobile Phase B to Mobile Phase A.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 35°C.
-
Injection Volume: 5-10 µL.
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Detection: UV at 282 nm or appropriate mass transition for MS detection.
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Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.
Protocol 2: Systematic Approach to Troubleshooting Peak Tailing
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Initial Analysis: Perform an injection using the standard protocol and record the tailing factor and resolution.
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pH Adjustment: Decrease the mobile phase pH in 0.2 unit increments (e.g., to 2.8, then 2.6) and re-analyze the sample at each step.
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Buffer Concentration: If tailing persists, increase the buffer concentration in Mobile Phase A to 20 mM and repeat the analysis.
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Data Recording: For each condition change, perform replicate injections and record the system suitability parameters (tailing factor, theoretical plates, resolution) in a table for comparison.
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in troubleshooting and method development for this compound analysis.
Caption: Troubleshooting workflow for improving this compound peak shape.
Caption: Workflow for developing a robust analytical method for this compound.
References
Technical Support Center: Troubleshooting (S)-Cinacalcet-D3 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of (S)-Cinacalcet-D3 during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound during extraction?
Poor recovery of this compound can stem from several factors related to the extraction method, the stability of the compound, and matrix effects. The most common causes include:
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Suboptimal pH during extraction: Cinacalcet is a basic compound. For efficient extraction into an organic solvent during Liquid-Liquid Extraction (LLE), the sample's pH should be basic (typically >10) to ensure the molecule is in its neutral, more organic-soluble form.[1]
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Inappropriate solvent selection (LLE): The choice of extraction solvent is critical. A mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v) has been shown to be effective for cinacalcet extraction.[1][2]
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Incorrect Solid-Phase Extraction (SPE) sorbent or procedure: Using an unsuitable sorbent, incorrect conditioning, or inappropriate wash and elution solvents can lead to low recovery.[3][4]
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Degradation of this compound: Cinacalcet can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or oxidative environments.
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Matrix effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or ionize differently than the analyte and internal standard, leading to inconsistent recovery.
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Issues with the deuterated internal standard: Problems such as deuterium exchange (loss of deuterium atoms), low purity of the standard, or improper storage can lead to inaccurate quantification and apparent low recovery.
Q2: My recovery of unlabeled Cinacalcet is acceptable, but the recovery of this compound is consistently low. What should I investigate?
When the analyte recovery is acceptable but the deuterated internal standard recovery is low, the issue is likely specific to the this compound. Here are the key areas to troubleshoot:
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Verify the Certificate of Analysis (CoA): Check the CoA for your specific lot of this compound to confirm its chemical and isotopic purity, as well as the concentration of the supplied solution.
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Prepare Fresh Stock and Working Solutions: If you have prepared your own solutions, degradation may have occurred. Prepare fresh solutions from the reference standard in a high-purity solvent. Ensure proper storage conditions, protected from light and at the recommended temperature.
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Assess for Deuterium Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially at acidic or basic sites. This can be influenced by the pH of your sample or mobile phase. Ensure the deuterium labels on your this compound are on chemically stable positions.
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Optimize Mass Spectrometer Conditions: In-source fragmentation in the mass spectrometer can cause the deuterated standard to lose a deuterium atom, leading to a contribution to the analyte's signal. It may be necessary to optimize source parameters like collision energy and cone voltage.
Q3: Can the choice of extraction method significantly impact the recovery of this compound?
Yes, the extraction method plays a crucial role. The choice between Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT) can yield different recovery rates.
Quantitative Data Summary
The following table summarizes reported recovery percentages for cinacalcet using different extraction methods. The recovery of this compound is expected to be comparable to the unlabeled analyte.
| Extraction Method | Analyte | Internal Standard | Reported Recovery (%) |
| Liquid-Liquid Extraction (LLE) | Cinacalcet | - | 82.80 - 104.08 |
| Liquid-Liquid Extraction (LLE) | Cinacalcet | Fluoxetine | ~86.2 |
| Solid-Phase Extraction (SPE) | Cinacalcet | - | 51.7 |
| Solid-Phase Extraction (SPE) | Cinacalcet | Cinacalcet-d4 | >90 |
| Protein Precipitation (PPT) | Cinacalcet | Cinacalcet-d3 | Not explicitly stated, but the method was successful for quantification. |
Note: The variability in reported recovery percentages can be attributed to differences in experimental conditions, such as the specific solvents and pH used.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)
This guide provides a step-by-step approach to diagnosing and resolving low recovery of this compound during LLE.
Step 1: Verify Sample pH
-
Issue: Cinacalcet is a basic compound and requires a basic pH for efficient extraction into an organic solvent.
-
Action: Ensure the pH of your sample is adjusted to >10 before adding the organic solvent. A common approach is to add 100 µL of 0.1 M NaOH to a 100 µL plasma sample.
Step 2: Evaluate Extraction Solvent
-
Issue: The polarity and composition of the extraction solvent are critical for good recovery.
-
Action: A mixture of diethyl ether and dichloromethane (70:30, v/v) has been reported to provide good recovery for cinacalcet. If you are using a different solvent system, consider testing this combination.
Step 3: Optimize Extraction Procedure
-
Issue: Incomplete extraction can occur due to insufficient mixing or phase separation.
-
Action:
-
Vortex the sample and extraction solvent mixture vigorously for at least 5-10 minutes to ensure thorough mixing.
-
Centrifuge at a sufficient speed and time (e.g., 4000 rpm for 5-10 minutes) to achieve clear separation of the aqueous and organic layers.
-
Step 4: Check for Evaporation Losses
-
Issue: The analyte can be lost during the solvent evaporation step if not performed carefully.
-
Action: Evaporate the organic layer to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid excessive heat or a strong nitrogen flow.
Guide 2: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
This guide will help you troubleshoot low recovery when using SPE for this compound.
Step 1: Review Sorbent Selection
-
Issue: The chosen sorbent may not have the appropriate retention mechanism for cinacalcet.
-
Action: For a basic compound like cinacalcet, a mixed-mode cation exchange SPE cartridge is often effective.
Step 2: Optimize the SPE Protocol
-
Issue: Each step of the SPE protocol (conditioning, loading, washing, and elution) is critical for good recovery.
-
Action:
-
Conditioning: Ensure the cartridge is properly conditioned, typically with methanol followed by water, to activate the sorbent.
-
Loading: Load the sample at a slow and consistent flow rate to allow for adequate interaction between the analyte and the sorbent.
-
Washing: The wash step is crucial for removing interferences without prematurely eluting the analyte. A common wash sequence is 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. If analyte loss is suspected during this step, consider using a weaker wash solvent.
-
Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation exchange mechanism, an elution solvent containing a small percentage of a base, such as 5% ammonium hydroxide in methanol, is typically used.
-
Step 3: Investigate Matrix Effects
-
Issue: Components in the sample matrix may be interfering with the binding of this compound to the sorbent.
-
Action: Dilute the sample with a weak solvent before loading it onto the SPE cartridge to reduce potential matrix effects.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol Example
-
Sample Pre-treatment: To 100 µL of plasma, add 25 µL of the this compound working solution and 100 µL of 0.1 M NaOH. Vortex to mix.
-
Extraction: Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Mixing: Vortex the mixture for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Solid-Phase Extraction (SPE) Protocol Example
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound working solution. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
References
calibration curve issues in cinacalcet assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cinacalcet assays, particularly concerning calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical linear ranges for cinacalcet calibration curves in HPLC-UV and LC-MS/MS assays?
The linear range for cinacalcet assays can vary depending on the analytical method and instrumentation. For HPLC-UV methods, a common range is 20–120 µg/mL. LC-MS/MS methods offer higher sensitivity, with linear ranges reported from 0.300–150.00 ng/mL and 100-100,000 ng/mL.[1][2]
Q2: What is the role of an internal standard (IS) in cinacalcet assays and how does it affect the calibration curve?
An internal standard is a compound with similar chemical properties to the analyte (cinacalcet) that is added at a constant concentration to all standards, quality controls, and unknown samples. It is used to correct for variability during sample preparation and instrument analysis. The use of an appropriate IS, ideally a stable isotope-labeled version of cinacalcet (e.g., cinacalcet-D3), can significantly improve the linearity and reproducibility of the calibration curve by compensating for matrix effects and other sources of error.
Q3: What are matrix effects and how can they impact my cinacalcet calibration curve?
Matrix effects are a common issue in bioanalytical assays, especially with LC-MS/MS. They occur when components of the biological matrix (e.g., plasma, serum) co-elute with cinacalcet and interfere with its ionization, either suppressing or enhancing the signal. This can lead to inaccurate and imprecise results and may cause non-linearity in the calibration curve, as the effect may not be consistent across the concentration range.
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems encountered with calibration curves in cinacalcet assays.
Issue 1: Poor Linearity (R² < 0.99) or Non-Linear Curve
A non-linear calibration curve is a frequent challenge in quantitative analysis. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Detector Saturation | At high concentrations, the detector response may no longer be proportional to the analyte concentration. Solution: Dilute the upper-level calibration standards and samples, or reduce the injection volume. |
| Matrix Effects | Co-eluting endogenous compounds from the sample matrix can interfere with analyte ionization. Solution: Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation. Also, ensure chromatographic separation is optimized to resolve cinacalcet from matrix components. |
| Inappropriate Internal Standard (IS) | The IS may not be adequately compensating for variability. Solution: Use a stable isotope-labeled internal standard (e.g., cinacalcet-D3) if available. If using a structural analog, ensure it co-elutes with cinacalcet and exhibits similar ionization behavior. |
| Pipetting or Dilution Errors | Inaccurate preparation of calibration standards will lead to a non-linear curve. Solution: Review and verify all dilution schemes. Use calibrated pipettes and proper technique. Prepare fresh standards and re-run the calibration curve. |
| Analyte Instability | Cinacalcet may be degrading in the sample or on the autosampler. Solution: Investigate the stability of cinacalcet under the storage and analytical conditions. Ensure the sample solvent is appropriate and consider using a cooled autosampler. |
Issue 2: High Variability in Replicate Injections of Calibration Standards
Inconsistent peak areas for replicate injections of the same standard can lead to a poor calibration curve.
| Potential Cause | Recommended Solution |
| Autosampler Issues | Inconsistent injection volumes or air bubbles in the syringe. Solution: Purge the autosampler syringe and ensure there are no air bubbles. Check the autosampler for leaks and verify its performance with a known standard. |
| Column In-equilibration | The analytical column may not be fully equilibrated between injections, leading to shifting retention times and variable peak shapes. Solution: Increase the column equilibration time between injections. Ensure the mobile phase composition is stable. |
| System Contamination | Carryover from a previous high-concentration sample. Solution: Inject a blank solvent after high-concentration samples to check for carryover. If present, optimize the autosampler wash method. |
Quantitative Data Summary
The following tables summarize performance characteristics of published cinacalcet assay methods.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 20–120 µg/mL | [3] |
| Correlation Coefficient (R²) | 0.9995 | [3] |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (% Recovery) | 99.16% to 101.16% |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 0.300–150.00 ng/mL | |
| Correlation Coefficient (R²) | > 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (% Recovery) | 85–115% |
Experimental Protocols
Key Experiment: LC-MS/MS Bioanalysis of Cinacalcet in Human Plasma
This protocol provides a general workflow for the quantification of cinacalcet in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add a known amount of internal standard (e.g., cinacalcet-D3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium formate is typical.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cinacalcet and its internal standard.
Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Experimental workflow for cinacalcet bioanalysis.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
impact of (S)-Cinacalcet-D3 purity on assay performance
Welcome to the technical support center for (S)-Cinacalcet-D3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their analytical assays and troubleshooting potential issues related to the purity and performance of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled version of (S)-Cinacalcet. Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] It is used to accurately measure the concentration of Cinacalcet in biological matrices such as human plasma, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4][5]
Q2: Why is the purity of this compound critical for my assay?
The purity of a stable isotope-labeled internal standard like this compound is paramount for ensuring the accuracy and reliability of bioanalytical data. Impurities can introduce variability and interfere with the quantification of the analyte (Cinacalcet). The most significant impurity is often the presence of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).
Q3: What are the common impurities that can be found in Cinacalcet and its deuterated analog?
Impurities in Cinacalcet can originate from the synthetic process or degradation. These can include:
-
Process-related impurities: Starting materials, intermediates, and by-products of side reactions. Examples include (+)-R-1-(1-Naphthyl)ethylamine (RNEA), regioisomers, and diastereomers.
-
Degradation products: Impurities formed during storage or handling.
-
Unlabeled Cinacalcet: In the case of this compound, the presence of residual unlabeled Cinacalcet is a critical impurity.
Q4: What level of isotopic purity is acceptable for this compound?
While 100% isotopic purity is nearly impossible to achieve, it is crucial that the amount of unlabeled Cinacalcet in the this compound internal standard is minimal. A general guideline for bioanalytical methods is that the contribution of the unlabeled analyte from the internal standard solution should be less than 5% of the analyte response at the LLOQ.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments using this compound.
Issue 1: Poor linearity of the calibration curve, especially at low concentrations.
-
Possible Cause: A common reason for non-linear calibration curves, particularly at the lower end, is the presence of unlabeled Cinacalcet in your this compound internal standard. This unlabeled analyte contributes to the signal of the actual analyte, causing a disproportionately high response at low concentrations.
-
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard:
-
Analyze a solution of the this compound internal standard alone to check for the presence and relative abundance of unlabeled Cinacalcet.
-
If the certificate of analysis is available, review the stated isotopic purity.
-
-
Assess the Contribution at LLOQ:
-
Prepare a blank sample (matrix without analyte) and spike it with the internal standard at the working concentration.
-
Analyze this sample and measure the response at the mass transition of the unlabeled Cinacalcet.
-
Compare this response to the response of the LLOQ standard. The response from the IS-spiked blank should be less than 5% of the LLOQ response.
-
-
Adjust Internal Standard Concentration: If the contribution of unlabeled analyte is significant, consider reducing the concentration of the internal standard. However, ensure the adjusted concentration still provides an adequate and reproducible signal.
-
Source a Higher Purity Standard: If the issue persists, it may be necessary to obtain a new batch of this compound with higher isotopic purity.
-
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
-
Possible Cause: In addition to the presence of unlabeled analyte, other impurities in the this compound can co-elute and interfere with the analyte or the internal standard itself, leading to inconsistent results. Variability in sample preparation can also contribute to this issue.
-
Troubleshooting Steps:
-
Evaluate for Interfering Impurities:
-
Review the chromatograms for any unexpected peaks at or near the retention times of Cinacalcet and this compound.
-
If available, use a high-resolution mass spectrometer to investigate the identity of any interfering peaks.
-
-
Optimize Chromatographic Separation:
-
Adjust the gradient, mobile phase composition, or column to improve the resolution between Cinacalcet, this compound, and any identified impurities.
-
-
Review Sample Preparation Procedure:
-
Ensure consistent and reproducible sample preparation steps. The use of an internal standard is intended to correct for variability, but significant inconsistencies can still impact accuracy.
-
-
Data Presentation
Table 1: Impact of Unlabeled Analyte in Internal Standard on LLOQ Accuracy
| Percentage of Unlabeled Analyte in IS | Contribution to LLOQ Signal | Observed LLOQ Concentration | % Accuracy Deviation |
| < 1% | < 5% | 0.102 ng/mL | + 2% |
| 5% | 25% | 0.125 ng/mL | + 25% |
| 10% | 50% | 0.150 ng/mL | + 50% |
Note: This table provides a hypothetical illustration of how the presence of unlabeled analyte in the internal standard can artificially inflate the measured concentration of the analyte at the LLOQ, assuming the true LLOQ is 0.1 ng/mL.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cinacalcet in Human Plasma
This protocol provides a general framework for the bioanalysis of Cinacalcet using this compound as an internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Optimized to ensure separation of Cinacalcet from matrix components and potential impurities.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
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Cinacalcet: m/z 358.2 → m/z 155.2
-
This compound: m/z 361.2 → m/z 155.2
-
-
Visualizations
Caption: Bioanalytical workflow for Cinacalcet quantification.
Caption: Troubleshooting logic for assay performance issues.
References
- 1. Cinacalcet D3: Significance and symbolism [wisdomlib.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Cinacalcet Using (S)-Cinacalcet-D3
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Accurate Quantification of Cinacalcet.
The accurate and reliable quantification of cinacalcet in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] The gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3] This guide provides a comprehensive comparison of the bioanalytical method validation of cinacalcet using the deuterated internal standard (S)-Cinacalcet-D3 against methods employing alternative internal standards.
The use of a SIL-IS, such as this compound, is strongly advocated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) under the harmonized International Council for Harmonisation (ICH) M10 guideline.[3][4] This preference is due to the ability of deuterated standards to closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision by compensating for matrix effects and other sources of variability.
Performance Data Overview: this compound vs. Alternative Internal Standards
The following tables summarize key validation parameters from various bioanalytical methods. This data, compiled from multiple sources, demonstrates the robust performance of methods utilizing this compound and other deuterated analogs compared to those using structural analog internal standards.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| This compound | Cinacalcet | 0.1 | 0.1 - 50 | > 0.99 | |
| This compound | Cinacalcet | 0.3 | 0.3 - 150 | Not Specified | |
| Cinacalcet-d4 | Cinacalcet | 0.05 | 0.05 - 20 | > 0.99 | |
| Fluoxetine | Cinacalcet | 0.1 | 0.1 - 500 | > 0.99 |
Table 2: Accuracy and Precision (Inter- & Intra-Assay)
| Internal Standard | Analyte | Concentration Levels (ng/mL) | Inter-Assay Precision (CV%) | Intra-Assay Precision (CV%) | Inter-Assay Accuracy (%) | Intra-Assay Accuracy (%) | Reference |
| This compound | Cinacalcet | Not Specified | < 15 | < 15 | Within ±15 of nominal | Within ±15 of nominal | |
| Deuterated Cinacalcet | Cinacalcet | Not Specified | 6.9 - 8.5 | 2.8 - 9 | 99 - 103 | 100 - 102 | |
| Cinacalcet-d4 | Cinacalcet | 0.05 - 20 | < 5.8 | < 5.8 | Not Specified | Not Specified | |
| Lamotrigine | Cinacalcet | 0.2 - 5.5 | < 7.4 | Not Specified | Not Specified | Not Specified |
Table 3: Recovery
| Internal Standard | Analyte | Extraction Method | Mean Extraction Recovery (%) | Reference |
| This compound | Cinacalcet | Protein Precipitation | 95.67 - 102.88 | |
| Deuterated Cinacalcet | Cinacalcet | Protein Precipitation | 90 - 106 |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical assay. Below are representative protocols for methods utilizing a deuterated internal standard and a structural analog.
Protocol 1: LC-MS/MS with this compound (Deuterated Internal Standard)
This method utilizes a simple and rapid one-step protein precipitation for sample preparation.
-
Sample Preparation:
-
To a plasma sample, add the internal standard, this compound.
-
Add a precipitating agent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: Eclipse Plus C18
-
Mobile Phase: A gradient elution system of methanol-water with ammonium formate as a buffer.
-
Flow Rate: 0.6 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Cinacalcet: m/z 358.1 → 155.1
-
This compound: m/z 361.1 → 158.1
-
-
Protocol 2: LC-MS/MS with Fluoxetine (Structural Analog Internal Standard)
This method employs liquid-liquid extraction for sample cleanup.
-
Sample Preparation:
-
To 50 µL of a plasma sample, add the internal standard, fluoxetine.
-
Perform liquid-liquid extraction using diethyl ether–dichloromethane (70:30, v/v).
-
Evaporate the organic layer and reconstitute the residue for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The specific chromatographic and mass spectrometric conditions would be optimized for the separation and detection of cinacalcet and fluoxetine.
-
Visualizing the Workflow and Logic
To further clarify the processes involved in bioanalytical method validation, the following diagrams illustrate a typical experimental workflow and a decision-making process for internal standard selection.
Caption: Experimental workflow for the bioanalysis of cinacalcet.
Caption: Decision tree for internal standard selection.
References
A Head-to-Head Comparison: (S)-Cinacalcet-D3 vs. (S)-Cinacalcet-D4 as Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cinacalcet, the selection of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. Deuterated analogs of the analyte, such as (S)-Cinacalcet-D3 and (S)-Cinacalcet-D4, are the preferred choice due to their similar physicochemical properties and co-elution with the parent drug, which helps to mitigate matrix effects and variability in sample processing and instrument response.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound and (S)-Cinacalcet-D4 as internal standards for the quantification of cinacalcet in biological matrices.
Performance Data Overview
| Performance Parameter | (S)-Cinacalcet-D4 | This compound | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL | |
| Linearity (Concentration Range) | 0.05 - 20.0 ng/mL | 0.1 - 50 ng/mL | |
| Correlation Coefficient (r²) | >0.99 | Not explicitly stated, but method validated | |
| Inter-Assay Precision (CV%) | < 5.8% | < 15% | |
| Intra-Assay Precision (CV%) | < 5.8% | < 15% | |
| Extraction Recovery | Not explicitly stated | 95.67% - 102.88% | |
| Accuracy | Not explicitly stated | 85% - 115% |
Experimental Protocols
The selection of an internal standard is intrinsically linked to the specific bioanalytical method being employed. Below are detailed experimental protocols from studies that have successfully validated and utilized (S)-Cinacalcet-D4 and this compound for the quantification of cinacalcet in human plasma.
Method Using (S)-Cinacalcet-D4 as an Internal Standard
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Sample Preparation: Liquid-Liquid Extraction. To a plasma sample, the internal standard solution ((S)-Cinacalcet-D4) is added. Liquid-liquid extraction is then performed using an appropriate organic solvent. The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Cinacalcet: m/z 358.2 → m/z 155.2
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(S)-Cinacalcet-D4 (IS): m/z 362.3 → m/z 155.0
-
-
Method Using this compound as an Internal Standard
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Sample Preparation: Protein Precipitation. To 100 μL of plasma, 20 μL of the this compound internal standard working solution and 500 μL of acetonitrile are added. After vortexing and centrifugation, the supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: Eclipse Plus C18 column.
-
Mobile Phase: A gradient elution consisting of acetonitrile, water, and ammonium formate.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the context in which these internal standards are used, the following diagrams illustrate a typical bioanalytical workflow and the signaling pathway of Cinacalcet.
Bioanalytical workflow for Cinacalcet quantification.
Signaling pathway of Cinacalcet on the Calcium-Sensing Receptor.
Conclusion
Both this compound and (S)-Cinacalcet-D4 have been successfully employed as internal standards for the bioanalytical quantification of cinacalcet. The choice between the two may depend on the specific requirements of the assay, such as the desired lower limit of quantification and the sample preparation technique. The data suggests that methods utilizing (S)-Cinacalcet-D4 may achieve a lower LLOQ. However, both deuterated standards enable the development of robust and reliable methods for pharmacokinetic and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard is a critical component in ensuring the accuracy and precision of bioanalytical data.
References
A Comparative Guide to Cinacalcet Assays: Cross-Validation with Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Accurate Quantification of Cinacalcet.
The accurate quantification of cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] A critical component of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the selection of an appropriate internal standard (IS).[2] This guide provides a comprehensive comparison of published cinacalcet assays, focusing on the impact of different internal standards on method performance, supported by experimental data.
The most commonly employed internal standards in cinacalcet assays are stable isotope-labeled analogs, such as Cinacalcet-D3 and Cinacalcet-d4.[2] These deuterated standards are considered ideal as they share similar physicochemical properties with the analyte, ensuring comparable behavior during sample preparation and ionization, thereby compensating for potential variability.[2][3] This guide collates and presents data from various validated LC-MS/MS methods to offer a clear comparison of their performance characteristics.
Comparative Performance of Cinacalcet Assays
The following tables summarize key validation parameters of different LC-MS/MS methods for the quantification of cinacalcet in human plasma, highlighting the use of various internal standards.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Sample Preparation | Reference |
| Cinacalcet-d4 | 0.05 - 20.0 | > 0.99 | 0.05 | Liquid-Liquid Extraction | |
| Cinacalcet-D3 | 0.1 - 50 | Not Specified | 0.1 | Protein Precipitation | |
| Cinacalcet-D3 | 0.300 - 150.00 | > 0.99 | 0.3 | Liquid-Liquid Extraction | |
| Deuterated Cinacalcet | 0.1 - 100 | Not Specified | 0.1 | Protein Precipitation | |
| Internal Standard (unspecified) | 0.1 - 200 | > 0.997 | 0.1 | Liquid-Liquid Extraction |
Table 2: Precision of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Reference |
| Cinacalcet-d4 | 0.05 - 20.0 | < 5.8% | < 5.8% | |
| Cinacalcet-D3 | Not Specified | < 15% | < 15% | |
| Cinacalcet-D3 | 0.100 - 30.0 | < 8.0% | < 5.8% | |
| Deuterated Cinacalcet | Not Specified | 2.8% - 9% | 6.9% - 8.5% | |
| Lamotrigine | 0.2 - 5.5 | < 7.4% | < 7.4% |
As the data indicates, methods employing deuterated internal standards like cinacalcet-d4 and cinacalcet-d3 consistently demonstrate excellent linearity and low limits of quantification, suitable for clinical pharmacokinetic studies. The use of a deuterated internal standard generally results in high precision, with inter- and intra-assay coefficients of variation (CVs) well below the commonly accepted limit of 15%.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of cinacalcet using different internal standards.
Protocol 1: LC-MS/MS with Liquid-Liquid Extraction
This method is noted for its high sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.
-
Sample Preparation:
-
To a plasma sample, add the internal standard solution (e.g., cinacalcet-d4).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile-water (95:5, v/v) with 0.2% formic acid.
-
Elution: Gradient elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Cinacalcet: m/z 358.1 > 155.1
-
Cinacalcet-d4: m/z 362.1 > 155.1 (example)
-
Cinacalcet-D3: m/z 361.1 > 158.1
-
-
Protocol 2: LC-MS/MS with Protein Precipitation
This method is simpler and faster, making it suitable for high-throughput analysis.
-
Sample Preparation:
-
To a plasma sample, add the internal standard working solution (e.g., cinacalcet-d3).
-
Add a precipitating agent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the resulting supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Eclipse Plus C18).
-
Mobile Phase: A gradient elution with a methanol-water-ammonium formate system.
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: As described in Protocol 1.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the described cinacalcet assays.
References
Precision in Cinacalcet Quantification: A Comparative Analysis of (S)-Cinacalcet-D3 and Alternative Internal Standards
The accurate quantification of cinacalcet, a calcimimetic agent vital for managing hyperparathyroidism, is fundamental in pharmacokinetic studies and for effective therapeutic drug monitoring.[1][2] The choice of a suitable internal standard is a critical determinant in the reliability and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][3] This guide presents an objective comparison of the performance of (S)-Cinacalcet-D3 against other deuterated analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioanalytical needs.
Stable isotope-labeled internal standards, such as deuterated forms of cinacalcet, are considered the gold standard in quantitative bioanalysis.[3] Their use is crucial for compensating for variability during sample preparation and ionization, thereby ensuring the highest level of accuracy and precision. This comparison will focus on the accuracy and precision achieved with this compound and other commonly used deuterated internal standards.
Performance Comparison of Internal Standards
The precision of a bioanalytical method is determined by the closeness of agreement between independent test results under defined conditions and is typically expressed as the coefficient of variation (CV%), where lower values indicate higher precision. Accuracy refers to the closeness of the measured value to the true value. The following tables summarize the inter-assay and intra-assay precision and accuracy for cinacalcet quantification using different deuterated internal standards.
Table 1: Inter-Assay Precision and Accuracy of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Inter-Assay CV% | Accuracy (%) | Reference |
| This compound | 0.1 - 50 | < 15% | 85 - 115% | |
| Deuterated Cinacalcet | Not Specified | 6.9% - 8.5% | 99% - 103% | |
| Cinacalcet-D4 | 0.05 - 20.0 | < 5.8% | Not Specified |
Table 2: Intra-Assay Precision and Accuracy of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Intra-Assay CV% | Accuracy (%) | Reference |
| This compound | 0.1 - 50 | < 15% | 85 - 115% | |
| Deuterated Cinacalcet | Not Specified | 2.8% - 9% | 100% - 102% | |
| Cinacalcet-D4 | 0.05 - 20.0 | < 5.8% | Not Specified |
As the data indicates, methods employing deuterated internal standards like this compound and other deuterated forms demonstrate acceptable to excellent precision and accuracy, with CVs and accuracy values falling within the generally accepted limits of 15% and 85-115%, respectively, for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are protocols for cinacalcet quantification using this compound and an alternative deuterated internal standard.
Protocol 1: LC-MS/MS with this compound using Protein Precipitation
This method is described as sensitive, convenient, rapid, and economic for determining cinacalcet concentrations in human plasma.
-
Sample Preparation:
-
To a plasma sample, add the this compound internal standard.
-
Add a precipitating agent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Eclipse Plus C18 column.
-
Mobile Phase: A gradient elution with a mobile phase consisting of methanol, water, and ammonium formate.
-
Flow Rate: 0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Cinacalcet: m/z 358.2 → 155.1
-
This compound (IS): m/z 361.2 → 158.1
-
-
Protocol 2: LC-MS/MS with Deuterated Cinacalcet using Protein Precipitation (Micromethod)
This micromethod is suitable for pediatric pharmacokinetic studies, requiring a smaller sample volume.
-
Sample Preparation:
-
Use a 50-μL plasma sample.
-
Add the deuterated cinacalcet internal standard.
-
Perform protein precipitation.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The overall turnaround time for the assay is 20 minutes.
-
Transitions:
-
Cinacalcet: m/z 358.1 > 155.1
-
Deuterated Internal Standard: m/z 361.1 > 158.1
-
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the typical workflows for sample preparation and analysis.
Caption: Experimental workflow for cinacalcet bioanalysis using protein precipitation.
Caption: Simplified signaling pathway of cinacalcet's action on the CaSR.
References
Performance of Cinacalcet Assays Utilizing (S)-Cinacalcet-D3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cinacalcet in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2][3] This guide provides a comparative overview of the linearity and range of various bioanalytical methods that employ (S)-Cinacalcet-D3 (often referred to as Cinacalcet-D3) as a stable isotope-labeled internal standard. The use of a deuterated internal standard like Cinacalcet-D3 is a key strategy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure reliability, precision, and accuracy by compensating for variability during sample preparation and instrument response.[1][2]
Comparative Analysis of Assay Performance
The following table summarizes the performance characteristics of published LC-MS/MS methods for the quantification of cinacalcet using this compound as an internal standard. These methods demonstrate excellent linearity over a wide range of concentrations, with low limits of quantification suitable for clinical pharmacokinetic studies.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.300 - 150.00 | 0.1 - 100 |
| Correlation Coefficient (r²) | Not explicitly stated, but method validated | > 0.99 (Implied by validation) | Not explicitly stated, but method validated |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.300 | 0.1 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 50 | 150.00 | 100 |
| Precision (%RSD) | < 15% | High precision demonstrated | Inter-assay: 6.9% - 8.5%, Intra-assay: 2.8% - 9% |
| Accuracy (%) | 85% - 115% | High accuracy demonstrated | Inter-assay: 99% - 103%, Intra-assay: 100% - 102% |
Experimental Protocols
The methodologies employed in the development and validation of cinacalcet assays are critical to their performance. Below are detailed protocols from representative studies utilizing this compound.
Method 1: One-Step Protein Precipitation
This method offers a rapid and straightforward approach for sample preparation.
-
Sample Preparation:
-
To a plasma sample, add the this compound internal standard working solution.
-
Add a precipitating agent such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the resulting supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Eclipse Plus C18
-
Mobile Phase: A gradient elution with a methanol-water-ammonium formate system.
-
Flow Rate: 0.6 mL/min
-
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Cinacalcet: m/z 358.1 > 155.1
-
This compound: m/z 361.1 > 158.1
-
-
Method 2: Liquid-Liquid Extraction
This sample preparation technique is also commonly used and can provide cleaner extracts.
-
Sample Preparation:
-
To a plasma sample, add the internal standard.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex to extract the analyte and internal standard into the organic layer.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile-water (95:5, v/v) with 0.2% formic acid.
-
-
Elution: Gradient elution
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode
-
Instrument: Triple Quadrupole Mass Spectrometer
-
MRM Transitions:
-
Cinacalcet: m/z 358.2 → m/z 155.2
-
This compound: Not explicitly stated, but would be monitored in a separate channel.
-
-
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of cinacalcet, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of cinacalcet.
Caption: Mechanism of action of cinacalcet on the calcium-sensing receptor.
References
Comparative Analysis of Analytical Methods for Cinacalcet
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of various analytical methods for the quantitative determination of cinacalcet, a calcimimetic agent used in the treatment of hyperparathyroidism. The following sections present a comprehensive overview of spectrophotometric, high-performance liquid chromatography (HPLC), and high-performance thin-layer chromatography (HPTLC) methods, including their experimental protocols, performance characteristics, and visual workflows to aid in method selection and implementation in a laboratory setting.
Quantitative Performance Data
The selection of an appropriate analytical method is often guided by its performance characteristics. The following tables summarize the key validation parameters for various reported methods for cinacalcet analysis, allowing for a direct comparison of their sensitivity, linearity, and accuracy.
Table 1: UV-Vis Spectrophotometric Methods
| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV Spectrophotometry in Methanol | 281 nm | 5-15 | 0.998 | [1] |
| UV Spectrophotometry in Methanol:Water (1:1) | 271 nm | 1-10 | 0.9994 | [2] |
| Colorimetric (with 1,4 NQS) | 546 nm | 1-10 | - | [2] |
| Colorimetric (with NQS) | 490 nm | 3-100 | 0.9993 | [3][4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Reference |
| RP-HPLC | C18 | Methanol:Phosphate Buffer (pH 6.8) (60:40 v/v) | 1.0 | 232 nm (PDA) | 5-50 µg/mL | 0.32 µg/mL | 0.91 µg/mL | 99.85-100.14 | |
| RP-HPLC | X-Terra Symmetry C18 | Phosphate Buffer:Acetonitrile (40:60 v/v) (pH 3.0) | 0.9 | 282 nm | 25-150 µg/mL | - | - | 98-102 | |
| HPLC-UV | C18 | Acetonitrile:50 mM Phosphate Buffer (50:50 v/v) (pH 7.4) | 1.0 | 235 nm | 5-5000 ng/mL | 2.5 ng/mL | 7.7 ng/mL | 95.19-99.47 | |
| UPLC | Acquity BEH Shield RP18 | Phosphate Buffer (pH 6.6):Acetonitrile | 0.3 | 223 nm | - | - | - | - |
Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Method
| Parameter | Description |
| Stationary Phase | Aluminum-backed silica gel 60 F254 plates |
| Mobile Phase | Chloroform:Acetonitrile (6:4, v/v) |
| Detection Wavelength | 282 nm |
| Linearity Range | 40-160 ng/band |
| Correlation Coefficient (r²) | 0.9994 |
| LOD | 0.48 ng/band |
| LOQ | 1.59 ng/band |
| Reference |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of any analytical technique. This section outlines the experimental procedures for the key methods discussed.
UV-Vis Spectrophotometric Method
This method is based on the measurement of absorbance of a cinacalcet solution in a suitable solvent.
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of pure cinacalcet hydrochloride and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solution Preparation: Dilute the stock solution with a 1:1 mixture of methanol and water to achieve a final concentration of 10 µg/mL.
-
Sample Preparation: For tablet analysis, weigh and finely powder twenty tablets. Transfer an amount of powder equivalent to 100 mg of cinacalcet into a 100 mL volumetric flask, dissolve in about 40 mL of distilled water, sonicate for 5 minutes, and then dilute to volume with water. Filter the solution and dilute further to fall within the calibration range.
-
Measurement: Scan the prepared solution in the UV-region from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is approximately 271-281 nm. Measure the absorbance of the sample solutions at the determined λmax against a solvent blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for a series of standard solutions. Determine the concentration of cinacalcet in the sample solution from the calibration curve.
Derivatization-Based Spectrophotometric Method
This method involves a color-forming reaction with a derivatizing agent, 1,2-naphthoquinone-4-sulphonate (NQS), to enhance detection in the visible region.
-
Reagent Preparation: Prepare a 0.5% (w/v) solution of NQS in distilled water. Prepare a Tris buffer solution with a pH of 8.5.
-
Reaction Procedure: Transfer 1 mL of the cinacalcet sample solution (containing 3-100 µg/mL) into a 10 mL calibrated flask. Add 0.5 mL of Tris buffer (pH 8.5) and 1 mL of the NQS solution.
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature (25 ± 2°C).
-
Measurement: Dilute the solution to the mark with water and measure the absorbance of the resulting orange-red colored product at 490 nm against a reagent blank prepared in the same manner.
-
Quantification: Use a calibration curve prepared with standard cinacalcet solutions to determine the concentration in the sample.
High-Performance Liquid Chromatography (RP-HPLC) Method
This is a widely used, robust method for the separation and quantification of cinacalcet.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.8) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector at 232 nm.
-
-
Standard Solution Preparation: Prepare a stock solution of cinacalcet in methanol (e.g., 1000 µg/mL). Further dilute with the mobile phase to prepare working standards within the linear range (5-50 µg/mL).
-
Sample Preparation: For tablets, weigh and powder the tablets. Dissolve an amount of powder equivalent to a known amount of cinacalcet in the mobile phase, sonicate, filter, and dilute to a suitable concentration.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system. The retention time for cinacalcet is approximately 2.82 minutes under these conditions.
-
Quantification: Calculate the amount of cinacalcet in the sample by comparing the peak area of the sample with the peak area of the standard.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a simple and rapid alternative for the analysis of cinacalcet.
-
Stationary Phase: Use pre-coated silica gel 60 F254 aluminum plates (10 x 10 cm).
-
Sample Application: Apply the standard and sample solutions as bands of appropriate volume (e.g., 4-16 µL of a 10 µg/mL solution) onto the HPTLC plate.
-
Mobile Phase and Development: Develop the plate in a twin-trough chamber saturated with the mobile phase, a mixture of chloroform and acetonitrile (6:4, v/v), up to a certain distance.
-
Drying and Detection: After development, dry the plate in an oven. Perform densitometric scanning at 282 nm. The RF value for cinacalcet is approximately 0.30.
-
Quantification: The peak area is plotted against the corresponding concentration to obtain a calibration graph, which is then used to determine the concentration of cinacalcet in the sample.
Visualized Workflows and Relationships
To further clarify the experimental processes and the logical connections between different analytical approaches, the following diagrams are provided.
References
- 1. Development and Validation of UV-VIS Spectrophotometric Method of Cinacalcet [ijaresm.com]
- 2. scispace.com [scispace.com]
- 3. Novel spectrophotometric method for determination of cinacalcet hydrochloride in its tablets via derivatization with 1,2-naphthoquinone-4-sulphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel spectrophotometric method for determination of cinacalcet hydrochloride in its tablets via derivatization with 1,2-naphthoquinone-4-sulphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to (S)-Cinacalcet-D3 and Structural Analog Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents like Cinacalcet is paramount for successful pharmacokinetic studies and clinical trials. The choice of an appropriate internal standard is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison between the stable isotope-labeled internal standard, (S)-Cinacalcet-D3, and the use of a structural analog, Lamotrigine, as an internal standard for the bioanalysis of Cinacalcet.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[2][3] Structural analogs, while a potential alternative, have inherent differences that can impact the accuracy and precision of the results.[4]
Performance Comparison: this compound vs. Lamotrigine
The following tables summarize the performance characteristics of bioanalytical methods for Cinacalcet using either a deuterated internal standard (this compound or its close counterpart Cinacalcet-d4) or a structural analog (Lamotrigine).
Table 1: Comparison of Precision in Cinacalcet Bioanalysis
| Internal Standard Type | Internal Standard | Inter-Assay Precision (CV%) | Intra-Assay Precision (CV%) | Reference |
| Stable Isotope-Labeled | This compound | < 15% | < 15% | [5] |
| Stable Isotope-Labeled | Cinacalcet-d4 | < 5.8% | < 5.8% | |
| Structural Analog | Lamotrigine | < 7.4% | < 7.4% |
Table 2: Comparison of Accuracy and Linearity
| Internal Standard Type | Internal Standard | Accuracy (% Bias or % Recovery) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Stable Isotope-Labeled | This compound | 85 - 115% | 0.1 - 50 | > 0.99 | |
| Stable Isotope-Labeled | Cinacalcet-d4 | 96.0 - 106.0% | 0.05 - 20.0 | > 0.99 | |
| Structural Analog | Lamotrigine | -4.6 to 8.1% (% Bias) | 0.2 - 5.5 | > 0.997 |
As the data indicates, methods employing deuterated internal standards like this compound and Cinacalcet-d4 consistently demonstrate excellent precision and accuracy, with low coefficients of variation. While the method using Lamotrigine as a structural analog internal standard also shows acceptable performance, the use of a stable isotope-labeled standard is generally preferred to minimize analytical variability and enhance data reliability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Cinacalcet using both deuterated and structural analog internal standards.
Protocol 1: LC-MS/MS Analysis of Cinacalcet using this compound Internal Standard
This method exemplifies a robust and sensitive approach for the quantification of Cinacalcet in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB-C18 (or equivalent C18 column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/water (95:5, v/v) with 0.2% formic acid.
-
Elution: Gradient elution.
3. Mass Spectrometric Detection
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cinacalcet: m/z 358.2 → 155.2
-
This compound: m/z 361.2 → 155.2 (representative for D3)
-
Protocol 2: Analysis of Cinacalcet using Lamotrigine as a Structural Analog Internal Standard (Capillary Electrophoresis Method)
1. Sample Preparation
-
Details of plasma sample preparation for this specific capillary electrophoresis method are not extensively described in the available literature. A typical procedure would involve protein precipitation followed by dilution in the background electrolyte.
2. Electrophoretic Conditions
-
Instrument: Capillary Electrophoresis system with a photodiode array detector.
-
Capillary: Deactivated fused silica capillary.
-
Background Electrolyte: Phosphate buffer (50mM, pH 6.4):methanol (95:5, v/v).
-
Separation Voltage: 30 kV.
-
Detection: 220 nm.
Visualizing the Workflow and Rationale
To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Cinacalcet. The data clearly demonstrates that while structural analog internal standards like Lamotrigine can provide acceptable performance, the use of a stable isotope-labeled internal standard such as this compound is the superior choice. The near-identical physicochemical properties of this compound to the analyte ensure more effective compensation for analytical variability, leading to enhanced accuracy and precision. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and clinical studies, this compound is the recommended internal standard for the bioanalysis of Cinacalcet.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
inter-laboratory comparison of cinacalcet bioanalysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of cinacalcet in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comprehensive comparison of various bioanalytical methods for cinacalcet, drawing upon data from single-laboratory validation studies to offer a comparative perspective in the absence of formal inter-laboratory comparison publications. The methodologies presented focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most prevalent and sensitive technique for cinacalcet quantification.
Quantitative Performance of Cinacalcet Bioanalytical Methods
The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of cinacalcet in human plasma. The use of a stable isotope-labeled internal standard, such as cinacalcet-d3 or cinacalcet-d4, is a common practice to ensure accuracy and reproducibility.[1][2]
Table 1: Linearity and Sensitivity of Cinacalcet Quantification Methods
| Method | Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| LC-MS/MS | Cinacalcet-d3 | 0.300 - 150.00 | 0.300 |
| LC-MS/MS | Deuterated Cinacalcet | 0.1 - 100 | 0.1 |
| LC-MS/MS | Cinacalcet-d4 | Not Specified | Not Specified |
| UFLC-UV | None | 100 - 100,000 | 100 |
Data compiled from multiple sources.[3][4][5]
Table 2: Precision of Cinacalcet Quantification Methods
| Method | Internal Standard | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| LC-MS/MS | Cinacalcet-d3 | Within 15% | Within 15% |
| LC-MS/MS | Deuterated Cinacalcet | 2.8% - 9% | 6.9% - 8.5% |
| LC-MS/MS | Cinacalcet-d4 | < 5.8% | < 5.8% |
| UFLC-UV | None | 0.14 - 2.12 (SD) | 0.22 - 1.19 (SD) |
Data compiled from multiple sources.
Table 3: Accuracy and Recovery of Cinacalcet Quantification Methods
| Method | Internal Standard | Accuracy | Recovery (%) |
| LC-MS/MS | Cinacalcet-d3 | 85% - 115% | 95.67% - 102.88% |
| LC-MS/MS | Deuterated Cinacalcet | 99% - 103% | 90% - 106% |
| UFLC-UV | None | 95.18% - 102.49% | 96.83% - 101.32% |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of bioanalytical assays. The following sections outline common experimental protocols for the LC-MS/MS quantification of cinacalcet in human plasma.
Protocol 1: LC-MS/MS with Protein Precipitation
This method offers a simpler and faster sample preparation technique.
-
Sample Preparation :
-
To a plasma sample, add the internal standard (e.g., cinacalcet-d3 or d4).
-
Add a precipitating agent such as acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant for analysis.
-
-
Chromatographic Conditions :
-
Column : Zorbax Eclipse XDB-C18 or Eclipse Plus C18.
-
Mobile Phase : A gradient elution with a mobile phase consisting of methanol, water, and ammonium formate is often employed.
-
Flow Rate : A constant flow rate, for example, 0.6 mL/min, is maintained.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI) is typically used.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, with specific transitions for cinacalcet and the internal standard. For instance, the transition for cinacalcet can be m/z 358.1 > 155.1, and for a deuterated internal standard, it could be m/z 361.1 > 158.1.
-
Protocol 2: LC-MS/MS with Liquid-Liquid Extraction
This sample preparation technique is also commonly used for cinacalcet bioanalysis.
-
Sample Preparation :
-
To a plasma sample (e.g., 50 µL), add the internal standard.
-
Perform liquid-liquid extraction using an organic solvent mixture such as diethyl ether-dichloromethane (70:30, v/v).
-
After extraction, the organic layer is separated, evaporated, and the residue is reconstituted before injection.
-
-
Chromatographic and Mass Spectrometric Conditions :
-
The chromatographic and mass spectrometric conditions are generally similar to those used with protein precipitation, with potential adjustments to the gradient and other parameters to optimize separation and detection.
-
Visualizations
To further elucidate the experimental process and the biological context of cinacalcet, the following diagrams are provided.
Mechanism of Action
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) on the parathyroid gland. By allosterically increasing the sensitivity of the CaSR to extracellular calcium, cinacalcet enhances the inhibitory effect of calcium on parathyroid hormone (PTH) secretion. This leads to a reduction in plasma PTH levels, which in turn lowers serum calcium concentrations. The activation of the CaSR by cinacalcet stimulates the Gq/Gi protein pathways, leading to an increase in intracellular calcium, which ultimately suppresses the secretion of PTH. This mechanism of action makes cinacalcet an effective treatment for secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Impact of Different Deuteration Levels in Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are a cornerstone of quantitative mass spectrometry, with deuterated standards being a common choice. However, the level of deuteration can significantly impact analytical accuracy and precision. This guide provides an objective comparison of the performance of internal standards with varying deuteration levels, supported by experimental data and detailed methodologies.
The fundamental principle behind using a SIL-IS is that it behaves identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.[1][2] While this holds true in many cases, the substitution of hydrogen with deuterium can introduce physicochemical differences, leading to potential analytical challenges.[1][3]
Performance Comparison: The Impact of Deuteration
The choice of internal standard, particularly the extent and position of deuterium labeling, can have significant implications for data quality. While deuterated standards are often more accessible and cost-effective than their ¹³C or ¹⁵N counterparts, they are not without limitations.
Key Performance Parameters:
| Parameter | Low Deuteration (e.g., d1-d3) | High Deuteration (e.g., d4+) | ¹³C or ¹⁵N Labeled | Key Findings & References |
| Chromatographic Co-elution | Generally good, but minor shifts are possible. | Increased likelihood of chromatographic separation from the analyte (isotope effect). | Excellent, typically co-elutes perfectly. | The deuterium isotope effect can alter the lipophilicity of the molecule, causing retention time shifts. This can lead to differential matrix effects. |
| Matrix Effects Compensation | Good, provided there is co-elution. | Can be compromised if chromatographic separation occurs. | Excellent, as co-elution ensures both analyte and IS experience the same degree of ion suppression or enhancement. | Even slight separation can result in the analyte and internal standard experiencing different matrix effects, leading to inaccurate quantification. |
| Isotopic Stability (H/D Exchange) | Higher risk, especially if deuterium is on labile sites (-OH, -NH). | Generally more stable, but exchange can still occur depending on the position of the label. | Highly stable, no risk of exchange. | Loss of deuterium can occur in solution or under certain mass spectrometry conditions, compromising data integrity. |
| Altered Fragmentation Patterns | Less likely to have significant alterations. | Higher potential to alter fragmentation patterns in the mass spectrometer. | Minimal to no alteration of fragmentation patterns. | Changes in fragmentation can complicate the selection of appropriate MRM transitions. |
| Isotopic Purity & Crosstalk | Requires high isotopic enrichment (ideally ≥98%) to avoid interference from the unlabeled analyte. | A higher number of deuterium atoms (typically 3 or more) provides a clearer mass shift and reduces the risk of isotopic crosstalk. | Provides a clear mass shift without the risk of isotopic overlap from the analyte. | The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. |
Experimental Protocols
The following provides a generalized methodology for a typical quantitative LC-MS/MS analysis to assess the suitability of a deuterated internal standard.
Objective:
To evaluate the performance of a deuterated internal standard by assessing co-elution, matrix effects, and stability.
Materials:
-
Analyte of interest
-
Deuterated internal standard(s) with varying levels of deuteration
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column suitable for the analyte
-
Solvents for sample preparation and mobile phases (e.g., methanol, acetonitrile, water, formic acid)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and each deuterated internal standard in a suitable organic solvent (e.g., 1 mg/mL in methanol).
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve.
-
Prepare a working solution of each deuterated internal standard at a concentration that provides a robust signal.
-
-
Sample Preparation (Protein Precipitation - Example):
-
To 50 µL of blank matrix, calibrator, or quality control sample, add 10 µL of the deuterated internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Inject the prepared samples onto the analytical column.
-
Use a suitable gradient elution program to achieve chromatographic separation.
-
Monitor the retention times of the analyte and the deuterated internal standard(s).
-
-
Mass Spectrometry:
-
Optimize the ionization source parameters (e.g., ESI in positive or negative mode).
-
Develop and optimize Multiple Reaction Monitoring (MRM) transitions for the analyte and each deuterated internal standard.
-
-
-
Data Analysis and Assessment:
-
Co-elution: Compare the retention times of the analyte and the deuterated internal standard. A significant shift indicates a deuterium isotope effect.
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution.
-
Set B: Post-extraction spike - blank matrix is extracted first, then analyte and internal standard are added to the supernatant.
-
Set C: Pre-extraction spike - analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Calculate the matrix effect by comparing the peak areas of the analyte and internal standard in Set B to Set A. A significant difference indicates ion suppression or enhancement.
-
Assess the ability of the internal standard to compensate for matrix effects by comparing the analyte/internal standard peak area ratios in Set B and Set C.
-
-
Stability Assessment (H/D Exchange):
-
Spike the deuterated internal standard into the blank matrix.
-
Incubate the sample under typical experimental conditions (e.g., room temperature for several hours).
-
Analyze the sample and monitor for any increase in the signal of the unlabeled analyte, which would indicate back-exchange of deuterium.
-
-
Visualizing Key Concepts and Workflows
Experimental Workflow for Bioanalysis
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Challenges and Considerations with Deuterated Internal Standards
Caption: Logical relationship between challenges, consequences, and solutions when using deuterated internal standards.
References
A Comparative Guide to Internal Standard Validation in Bioanalysis: Adhering to Regulatory Expectations
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of successful drug development. A critical, yet often nuanced, aspect of ensuring this integrity is the proper selection and validation of internal standards (IS) in bioanalytical methods. This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled (SIL) and structural analogs—supported by experimental data and detailed validation protocols in line with global regulatory guidelines.
The bioanalytical community has seen a significant move towards harmonization of regulatory requirements, with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation now adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This unified framework underscores the importance of a well-characterized and thoroughly validated bioanalytical method to ensure the reliability of pharmacokinetic and toxicokinetic data.
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls, before sample processing. Its primary role is to compensate for variability that can occur during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of the analyte of interest. The choice between a SIL-IS and a structural analog has significant implications for method performance and data quality.
Comparative Performance of Internal Standards: A Data-Driven Analysis
The selection of an appropriate internal standard is a critical decision in method development. Stable isotope-labeled internal standards are widely considered the "gold standard" due to their close physicochemical similarity to the analyte. This similarity allows them to more effectively track the analyte through extraction, chromatography, and ionization, leading to superior compensation for experimental variability.
The following tables summarize quantitative data from comparative studies, illustrating the performance differences between SIL-IS and structural analog IS across key validation parameters.
Table 1: Comparison of Accuracy and Precision for the Quantification of an Anticancer Drug
| Validation Parameter | Structural Analog IS | Stable Isotope-Labeled (SIL) IS | ICH M10 Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC | -5.2% | +1.5% | Within ±15% of nominal value |
| Medium QC | -3.8% | +0.8% | Within ±15% of nominal value |
| High QC | -2.1% | -0.5% | Within ±15% of nominal value |
| Precision (% CV) | |||
| Within-run Low QC | 6.8% | 3.2% | ≤15% |
| Within-run Medium QC | 5.5% | 2.5% | ≤15% |
| Within-run High QC | 4.1% | 1.8% | ≤15% |
| Between-run Low QC | 8.2% | 4.1% | ≤15% |
| Between-run Medium QC | 7.1% | 3.3% | ≤15% |
| Between-run High QC | 5.9% | 2.7% | ≤15% |
Data adapted from a study comparing a structural analog and a SIL-IS for a novel anticancer agent.
Table 2: Performance Comparison for the Quantification of Everolimus
| Validation Parameter | Structural Analog IS (32-desmethoxyrapamycin) | Stable Isotope-Labeled IS (everolimus-d4) | ICH M10 Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Analyte response at LLOQ should be at least 5 times the response of a blank sample. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Recovery of the analyte need not be 100%, but the consistency and precision of the recovery are important. |
| Total Coefficient of Variation (% CV) | 4.3% - 7.2% | 4.3% - 7.2% | ≤15% (except for LLOQ, which should not exceed 20%) |
| Comparison with Reference Method (Slope) | 0.83 | 0.95 | A slope closer to 1.0 indicates better agreement with the reference method. |
Data adapted from a study comparing a structural analog and a SIL-IS for the immunosuppressant drug everolimus.[1]
Experimental Protocols for Internal Standard Validation
A robust validation of the internal standard is integral to the overall bioanalytical method validation. The following are detailed protocols for key experiments, aligned with the ICH M10 guideline.
Selectivity and Specificity
Objective: To ensure that the internal standard does not interfere with the analyte and that endogenous matrix components do not interfere with the internal standard.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix (e.g., plasma, urine) from individual donors.
-
Prepare the following sets of samples:
-
Set 1: Blank matrix from each source (without analyte or IS).
-
Set 2: Blank matrix from each source spiked with the internal standard at its working concentration.
-
Set 3: Blank matrix from each source spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Process and analyze the samples using the bioanalytical method.
-
Acceptance Criteria:
-
In the blank samples (Set 1), the response at the retention time of the internal standard should be less than 5% of the mean response of the internal standard in the processed LLOQ samples.
-
In the samples spiked with the analyte at the LLOQ (Set 3), the response at the retention time of the internal standard should not be affected by the presence of the analyte.
-
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the internal standard.
Protocol:
-
Obtain at least six independent sources of the blank biological matrix.
-
Prepare three sets of samples at low and high quality control (QC) concentrations:
-
Set A: Analyte and IS spiked into the extracted blank matrix (post-extraction spike).
-
Set B: Analyte and IS prepared in a neat solution (without matrix).
-
-
Calculate the matrix factor (MF) for the internal standard for each matrix source:
-
MF = (Peak response of IS in Set A) / (Mean peak response of IS in Set B)
-
-
Acceptance Criteria:
-
The coefficient of variation (CV) of the internal standard-normalized matrix factor (calculated as the ratio of the analyte MF to the IS MF) across the different matrix sources should not be greater than 15%.
-
Stability
Objective: To demonstrate the stability of the internal standard in stock and working solutions, as well as in the biological matrix under various storage and processing conditions.
Protocol:
-
Stock and Working Solution Stability:
-
Prepare fresh stock and working solutions of the internal standard.
-
Store aliquots of these solutions under the intended storage conditions (e.g., refrigerated, frozen) for a defined period.
-
Analyze the stored solutions and compare the response to that of freshly prepared solutions.
-
-
Freeze-Thaw Stability:
-
Spike blank matrix with the internal standard at low and high QC concentrations.
-
Subject the samples to a minimum of three freeze-thaw cycles (e.g., freeze at -20°C or -70°C and thaw at room temperature).
-
Analyze the samples and compare the response to that of freshly prepared QC samples.
-
-
Bench-Top Stability:
-
Spike blank matrix with the internal standard at low and high QC concentrations.
-
Keep the samples at room temperature for a period that mimics the expected sample handling and processing time.
-
Analyze the samples and compare the response to that of freshly prepared QC samples.
-
-
Acceptance Criteria:
-
The mean response of the stability samples should be within ±15% of the mean response of the comparison samples.
-
Carry-over
Objective: To assess the potential for the internal standard from one sample to carry over and affect the analysis of a subsequent sample.
Protocol:
-
Inject a blank sample immediately after the highest calibration standard (Upper Limit of Quantification, ULOQ).
-
Analyze the blank sample for any signal at the retention time of the internal standard.
-
Acceptance Criteria:
-
The response of the internal standard in the blank sample should not be more than 5% of the mean response of the internal standard in the processed LLOQ samples.
-
Visualizing Key Processes in Internal Standard Validation
To further clarify the logical flow and experimental design, the following diagrams, generated using Graphviz, illustrate the decision-making process for selecting an internal standard and the workflow for its validation.
Decision tree for selecting an appropriate internal standard.
Workflow for the validation of an internal standard.
References
Safety Operating Guide
Safe Disposal of (S)-Cinacalcet-D3: A Comprehensive Guide for Laboratory Professionals
(S)-Cinacalcet-D3 is a deuterated form of Cinacalcet, a calcimimetic agent. Due to its potential hazards, including being harmful if swallowed, causing serious eye damage, and being very toxic to aquatic life with long-lasting effects, proper disposal is crucial to ensure personnel safety and environmental protection.[1][2]
This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting, in accordance with established safety protocols.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.[1] Furthermore, it may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust formation.
Quantitative Hazard and Exposure Data
| Parameter | Value | Reference |
| Acute Oral Toxicity (Rat LD50) | >1,500 mg/kg | |
| Aquatic Toxicity (Fathead Minnow LC50, 96h) | 0.085 mg/L | |
| Aquatic Toxicity (NOEC) | ~1 mg/L |
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal service or by chemical incineration. Under no circumstances should this compound be disposed of with household garbage or allowed to enter the sewage system.
1. Waste Collection and Storage:
-
Unused Product: Keep the compound in its original, tightly sealed container. If the original container is unavailable, use a well-labeled, sealed container to prevent accidental spillage or dust formation.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, and weighing boats, should be collected in a separate, sealed container labeled as hazardous waste.
-
Solutions: Absorb solutions containing this compound with a non-combustible absorbent material. Place the saturated material into a sealed container for disposal.
2. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For liquid spills, cover with an inert, non-combustible absorbent material.
-
For solid spills, carefully wet the material to minimize dust formation before collection.
-
Collect the spilled material and any contaminated absorbents into a sealed container for hazardous waste disposal.
-
Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
3. Final Disposal:
-
Licensed Professional Waste Disposal Service: This is the most recommended method. Contact a certified waste disposal company to handle the collected waste in compliance with all local, state, and federal regulations.
-
Chemical Incineration: An alternative is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by trained personnel in a licensed facility.
Experimental Protocols
While at-scale chemical degradation in a standard laboratory is not recommended without specific, validated protocols, forced degradation studies on Cinacalcet Hydrochloride have shown some degradation under acidic and basic conditions. This information is provided for context and is not a recommendation for a disposal method.
Forced Degradation (Informational Only):
-
Acid Hydrolysis: Cinacalcet has shown some degradation when subjected to acid hydrolysis.
-
Base Hydrolysis: Some degradation has also been observed under basic hydrolysis conditions.
-
Stability: The compound is relatively stable under neutral, oxidative, thermal, and photolytic conditions.
The primary and safest protocol for laboratory personnel is to prepare the waste for collection by a professional service as outlined in the step-by-step procedures.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for (S)-Cinacalcet-D3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for (S)-Cinacalcet-D3, a deuterated analog of Cinacalcet. Adherence to these guidelines is critical to mitigate potential hazards and ensure a safe laboratory environment.
This compound is a compound intended for research use only and is not for human or veterinary diagnostic or therapeutic use. [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards.[1] Understanding these risks is the first step in safe handling. The necessary Personal Protective Equipment (PPE) should be worn at all times when handling this compound.
Hazard Summary Table
| Hazard Statement | GHS Classification |
| Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity - Oral 4, Dermal 4, Inhalation 4 |
| Causes serious eye damage. | Eye Damage 1 |
| May cause an allergic skin reaction. | Sensitization - Skin 1 |
| May cause damage to organs through prolonged or repeated exposure. | Specific Target Organ Toxicity - Repeated Exposure 2 |
| Very toxic to aquatic life with long lasting effects. | Aquatic Acute 1, Aquatic Chronic 1 |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification/Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact.[2] Disposable nitrile gloves offer incidental protection and should be changed immediately upon contamination. |
| Body Protection | Laboratory coat | Protects personal clothing and skin from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or when handling larger quantities to prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and reduce the risk of accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Principles:
-
Do not dispose of with regular household garbage.
-
Do not allow the substance to enter the sewage system or bodies of water.
-
All contaminated materials should be treated as hazardous waste.
Disposal Procedures Table
| Waste Type | Disposal Procedure |
| Unused this compound | Keep in its original, tightly sealed container. If the original is unavailable, use a suitable, labeled, and sealed container. |
| Contaminated Materials | Collect items such as gloves, weigh boats, and absorbent paper in a separate, sealed container labeled as hazardous waste. |
| Solutions | Absorb liquid solutions with a non-combustible absorbent material. Place the saturated material into a sealed container for disposal. |
| Final Disposal | Contact a licensed professional waste disposal service to handle the material. Chemical incineration with an afterburner and scrubber is a potential disposal method by trained personnel. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
